Lactosylceramide (porcine RBC)
Beschreibung
BenchChem offers high-quality Lactosylceramide (porcine RBC) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lactosylceramide (porcine RBC) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C31H57NO13 |
|---|---|
Molekulargewicht |
651.8 g/mol |
IUPAC-Name |
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]formamide |
InChI |
InChI=1S/C31H57NO13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(36)20(32-19-35)18-42-30-28(41)26(39)29(23(17-34)44-30)45-31-27(40)25(38)24(37)22(16-33)43-31/h14-15,19-31,33-34,36-41H,2-13,16-18H2,1H3,(H,32,35)/b15-14+/t20-,21+,22+,23+,24-,25-,26+,27+,28+,29+,30+,31?/m0/s1 |
InChI-Schlüssel |
JPMUNGQOSMISCJ-XEOLMMBHSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)NC=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Lactosylceramide Signaling Pathways in Immune Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactosylceramide (B164483) (LacCer), a glycosphingolipid ubiquitously present in the plasma membrane of mammalian cells, has emerged as a critical signaling molecule in the intricate network of immune cell communication and function. Initially recognized for its role as a precursor for more complex glycosphingolipids, LacCer is now understood to be a key player in orchestrating diverse cellular responses, including inflammation, phagocytosis, and chemotaxis. This technical guide provides a comprehensive overview of the core lactosylceramide signaling pathways in various immune cells, with a particular focus on neutrophils, macrophages, and lymphocytes. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the molecular mechanisms, experimental methodologies, and quantitative data underpinning LacCer-mediated immune regulation.
Core Signaling Pathways of Lactosylceramide in Immune Cells
Lactosylceramide signaling is primarily initiated through its organization within specialized membrane microdomains known as lipid rafts. Within these rafts, LacCer, in conjunction with cholesterol and sphingomyelin, forms a platform for the recruitment and activation of various signaling proteins. The engagement of LacCer by endogenous ligands or pathogen-associated molecular patterns triggers a cascade of intracellular events that are cell-type specific.
Neutrophil Signaling Pathways
Neutrophils, as first responders of the innate immune system, exhibit robust responses to lactosylceramide stimulation. The primary outcomes of LacCer signaling in neutrophils are the generation of reactive oxygen species (ROS) for microbial killing, upregulation of adhesion molecules for endothelial transmigration, and enhancement of phagocytosis and chemotaxis.
Two main signaling cascades have been elucidated in neutrophils:
-
Superoxide (B77818) Generation Pathway: This pathway is critical for the bactericidal activity of neutrophils. Ligation of LacCer, for instance by antibodies like T5A7, initiates a signaling cascade that leads to the activation of NADPH oxidase and the subsequent production of superoxide anions.[1][2] This process is dependent on the Src family kinase Lyn, which is physically associated with LacCer in the lipid rafts.[1][2] Downstream of Lyn, the pathway involves Phosphoinositide 3-kinase (PI3K), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Protein Kinase C (PKC).[1][2]
-
Mac-1 Upregulation and Adhesion Pathway: Lactosylceramide stimulation also leads to the upregulation of the β2-integrin Mac-1 (CD11b/CD18) on the neutrophil surface, a crucial step for adhesion to the endothelium and subsequent extravasation to sites of inflammation.[3][4] This pathway is notably independent of ROS generation but is critically dependent on the activation of Phospholipase A2 (PLA2).[3][4]
Macrophage and Monocyte Signaling Pathways
Lactosylceramide signaling also plays a significant role in the function of monocytes and macrophages. In these cells, LacCer has been implicated in inflammatory responses, phagocytosis, and the regulation of cell adhesion. The signaling pathways in macrophages are less well-defined than in neutrophils but appear to converge on the activation of the transcription factor NF-κB.
In human monocytes, LacCer has been shown to activate Protein Kinase C (PKC) isoforms α and ε, leading to the activation of calcium-independent PLA2 and cytosolic PLA2 (cPLA2).[1] This cascade ultimately results in the activation of NF-κB, a key regulator of inflammatory gene expression. Blocking NF-κB activation mediated by LacCer has been shown to reduce the recruitment of lymphocytes and macrophages in inflammatory models.[5] Furthermore, LacCer-enriched lipid rafts on macrophages can act as pattern recognition receptors for pathogens like Mycobacteria, facilitating phagocytosis.[6]
Lymphocyte Signaling Pathways
The role of lactosylceramide and its analogs in lymphocyte signaling is an area of active investigation. A significant body of research has focused on α-lactosylceramide (α-LacCer), a stereoisomer of the more common β-LacCer, in the context of Natural Killer T (NKT) cells. NKT cells are a specialized subset of T lymphocytes that recognize glycolipid antigens presented by the CD1d molecule on antigen-presenting cells.
α-LacCer has been identified as a novel CD1d ligand that can stimulate NKT cells to proliferate and release a biased profile of cytokines, favoring Th2-type cytokines over Th1-type. This selective cytokine release profile has therapeutic implications for autoimmune diseases and cancer. The interaction between α-LacCer, CD1d, and the NKT cell receptor (TCR) initiates a signaling cascade within the NKT cell, leading to cytokine production.
It is important to note that glucosylceramide and lactosylceramide are major glycosphingolipids in thymocytes and splenic T lymphocytes, and their levels can change with age and differentiation, suggesting a role in T cell development and function.
Data Presentation
Quantitative Data on Lactosylceramide-Induced Neutrophil Responses
| Response | Stimulus | Concentration | Effect | Key Signaling Molecules | Reference |
| Superoxide Generation | Anti-LacCer Ab (T5A7) | Not specified | Induction of superoxide generation | Lyn, PI3K, p38 MAPK, PKC | [1][2] |
| Mac-1 Upregulation | Lactosylceramide | 100 nmol/L | Maximum stimulation of Mac-1 expression | PLA2 | [3] |
| Adhesion to Endothelium | Lactosylceramide-stimulated PMNs | Not specified | Increased adhesion to endothelial cells | Mac-1, PLA2 | [3][4] |
Effects of Inhibitors on Lactosylceramide-Induced Neutrophil Superoxide Generation
| Inhibitor | Target | Effect on Superoxide Generation | Reference |
| PP1 | Src kinase (Lyn) | Blocked | [1][2] |
| Wortmannin | PI3K | Blocked | [1][2] |
| SB203580 | p38 MAPK | Blocked | [1][2] |
| H7 | Protein Kinase C | Blocked | [1][2] |
Experimental Protocols
Key Experiment: Stimulation of Neutrophils with Lactosylceramide
Objective: To investigate the effect of lactosylceramide on neutrophil activation, specifically superoxide generation and Mac-1 upregulation.
Materials:
-
Human polymorphonuclear leukocytes (hPMNs) isolated from fresh human blood.
-
Lactosylceramide (LacCer)
-
Lucigenin (B191737) (for chemiluminescence-based superoxide detection)
-
Fluorescently-labeled anti-CD11b antibody (for Mac-1 detection by flow cytometry)
-
Inhibitors (e.g., PP1, wortmannin, SB203580, H7, PLA2 inhibitors)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fetal Bovine Serum (FBS)
-
Flow cytometer
-
Luminometer
Methodology:
-
Neutrophil Isolation: Isolate hPMNs from heparinized venous blood of healthy donors using a standard density gradient centrifugation method (e.g., Ficoll-Paque).
-
Cell Culture and Stimulation:
-
Resuspend isolated neutrophils in HBSS supplemented with 0.1% FBS.
-
For superoxide measurement, pre-incubate neutrophils with lucigenin (e.g., 200 µM) for 15 minutes at 37°C.
-
For inhibitor studies, pre-incubate neutrophils with the desired inhibitor at its effective concentration for 30 minutes at 37°C before adding LacCer.
-
Stimulate neutrophils with varying concentrations of LacCer (e.g., 10-200 µM) for a specified time (e.g., 30 minutes) at 37°C. A vehicle control (e.g., DMSO) should be included.
-
-
Measurement of Superoxide Generation:
-
Immediately after stimulation, measure chemiluminescence using a luminometer. The light emission is proportional to the amount of superoxide produced.
-
-
Measurement of Mac-1 Upregulation:
-
After stimulation, wash the neutrophils with cold PBS.
-
Incubate the cells with a fluorescently-labeled anti-CD11b antibody for 30 minutes on ice in the dark.
-
Wash the cells again to remove unbound antibody.
-
Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of Mac-1 expression on the cell surface.
-
Key Experiment: Macrophage Stimulation and NF-κB Activation
Objective: To determine if lactosylceramide induces NF-κB activation in macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1) or primary macrophages.
-
Lactosylceramide (LacCer)
-
NF-κB reporter plasmid (e.g., containing a luciferase gene under the control of an NF-κB responsive promoter).
-
Transfection reagent.
-
Luciferase assay system.
-
Luminometer.
-
Cell lysis buffer.
Methodology:
-
Cell Culture and Transfection:
-
Culture macrophages in appropriate medium.
-
Transfect the cells with the NF-κB reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. Allow for reporter gene expression (typically 24-48 hours).
-
-
Cell Stimulation:
-
Stimulate the transfected macrophages with varying concentrations of LacCer for a specified time (e.g., 6-24 hours). Include a vehicle control and a positive control for NF-κB activation (e.g., LPS).
-
-
Luciferase Assay:
-
After stimulation, wash the cells with PBS and lyse them using a cell lysis buffer.
-
Measure the luciferase activity in the cell lysates using a luciferase assay system and a luminometer.
-
Normalize the luciferase activity to the protein concentration of the cell lysate to account for variations in cell number. An increase in luciferase activity indicates activation of the NF-κB pathway.
-
Conclusion and Future Directions
Lactosylceramide has unequivocally been established as a pivotal signaling lipid in the orchestration of immune responses. In neutrophils, it triggers potent pro-inflammatory and microbicidal functions through distinct, well-characterized signaling pathways. In macrophages, LacCer signaling appears to be a key driver of inflammatory gene expression via the NF-κB pathway. The role of LacCer and its analogs in lymphocyte biology, particularly in the context of NKT cell activation, opens up exciting avenues for immunomodulatory therapies.
For drug development professionals, the enzymes involved in LacCer synthesis and the downstream signaling molecules represent promising targets for the development of novel anti-inflammatory and immunomodulatory agents. Further research is warranted to fully elucidate the LacCer-mediated signaling networks in different immune cell subsets, identify the endogenous ligands that engage LacCer, and explore the therapeutic potential of targeting these pathways in various inflammatory and autoimmune diseases, as well as in cancer immunotherapy. The detailed methodologies and quantitative data provided in this guide serve as a valuable resource for advancing our understanding of this critical area of immunology.
References
- 1. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes | MDPI [mdpi.com]
- 2. α-Lactosylceramide as a novel “sugar-capped” CD1d ligand for Natural Killer T-cells: biased cytokine profile and therapeutic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
The Structural and Compositional Landscape of Porcine Red Blood Cell Lactosylceramide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structure, composition, and analysis of lactosylceramide (B164483) derived from porcine red blood cells (RBCs). Lactosylceramide (LacCer), a key glycosphingolipid (GSL), plays a significant role in various cellular processes and is an important intermediate in the biosynthesis of more complex GSLs.[1][2] Understanding its molecular architecture in a readily available source like porcine RBCs is crucial for its application in research and drug development.
Molecular Structure of Lactosylceramide
Lactosylceramide is an amphipathic molecule consisting of a hydrophobic ceramide anchor and a hydrophilic disaccharide headgroup.[1][2] The ceramide portion is composed of a long-chain sphingoid base, such as sphingenine, linked to a fatty acid via an amide bond. The hydrophilic moiety is lactose (B1674315) (a disaccharide of galactose and glucose) attached to the primary hydroxyl group of the ceramide. The variability in the fatty acid chain length and hydroxylation, as well as the sphingoid base, gives rise to a population of different LacCer molecular species.[1]
Caption: General molecular structure of Lactosylceramide (LacCer).
Composition of Porcine RBC Glycosphingolipids
While lactosylceramide is a known component of porcine erythrocyte membranes, detailed quantitative data on the composition of the total LacCer pool is sparse in publicly available literature.[3] However, studies on related, more complex lactoseries glycosphingolipids from porcine RBCs provide valuable insights into the types of fatty acids and sphingoid bases that can be expected.
For instance, an analysis of a human blood group A-antigenic glycolipid (a complex lactoseries GSL) isolated from porcine erythrocytes revealed the following composition.[4] It is important to note that these data represent a specific, more complex GSL and may not be fully representative of the entire, simpler lactosylceramide pool.
Table 1: Illustrative Composition of a Porcine RBC Lactoseries Glycosphingolipid
| Component Category | Sub-type | Percentage (%) |
|---|---|---|
| Fatty Acids | Normal Fatty Acids | 75 |
| 2-Hydroxy Fatty Acids | 25 | |
| Long-Chain Base | Sphingenine | 95 |
Data derived from a study on A-antigenic glycolipids from porcine erythrocytes and presented as an example.[4]
Experimental Protocols for Analysis
The characterization of porcine RBC lactosylceramide involves a multi-step process encompassing extraction, purification, and structural analysis. The general workflow is outlined below, followed by detailed descriptions of the key methodologies.
Caption: Experimental workflow for the analysis of porcine RBC lactosylceramide.
Extraction of Total Lipids
The initial step involves the extraction of total lipids from porcine erythrocyte membranes (stroma). The most common methods are the Folch or Bligh and Dyer procedures, which use a chloroform (B151607)/methanol (B129727)/water solvent system to partition lipids into an organic phase, effectively separating them from proteins and other hydrophilic molecules.[5][6]
-
Protocol:
-
Homogenize packed porcine red blood cell stroma.
-
Add a mixture of chloroform and methanol (typically 2:1, v/v) to the homogenate and agitate thoroughly.[7]
-
Introduce water or a saline solution to induce phase separation.
-
Centrifuge the mixture to clarify the layers.
-
Carefully collect the lower organic phase containing the total lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Purification and Isolation
The crude lipid extract contains a complex mixture of phospholipids, neutral lipids, and glycosphingolipids. Purification is necessary to isolate the GSL fraction, including lactosylceramide.
-
Protocol:
-
Alkaline Methanolysis: The dried lipid extract is often treated with a mild alkaline solution (e.g., 0.5 M NaOH in methanol) to saponify and remove interfering glycerophospholipids.[7][8] This step must be carefully controlled as harsh conditions can damage GSLs.
-
Chromatography:
-
DEAE (Diethylaminoethyl) Chromatography: This ion-exchange chromatography step is used to separate GSLs into neutral (like LacCer) and acidic (like gangliosides) fractions.[8]
-
Silica (B1680970) Gel Column Chromatography: The neutral GSL fraction is further fractionated on a silica gel column, eluting with solvents of increasing polarity (e.g., chloroform/methanol gradients) to isolate lactosylceramide from other neutral GSLs like glucosylceramide and globosides.[6][8]
-
-
Structural Characterization
Once purified, the structure of lactosylceramide is confirmed and its composition analyzed using a combination of chromatographic and spectrometric techniques.
-
Thin-Layer Chromatography (TLC): TLC is a rapid method to assess the purity of the isolated LacCer fraction and compare its migration with a known standard. GSLs are visualized using specific stains like orcinol-sulfuric acid, which reacts with the carbohydrate moiety.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides superior resolution for separating different molecular species of LacCer.[5] Normal-phase HPLC is particularly effective for separating GSLs based on their glycan headgroups.[9]
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of intact LacCer species and for detailed structural elucidation.[6][10]
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique couples the separation power of HPLC with the analytical capabilities of tandem MS. It allows for the identification and quantification of individual LacCer species, revealing the specific fatty acid and sphingoid base composition of each.[7][9] Fragmentation patterns in MS/MS can confirm the identity of the sugar units and the ceramide backbone.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural information, including the anomeric configurations (α or β) of the glycosidic linkages and the stereochemistry of the molecule.[4][10]
References
- 1. lipotype.com [lipotype.com]
- 2. Lactosylceramide - Wikipedia [en.wikipedia.org]
- 3. Glycosphingolipids of porcine blood: human blood group A and H antigens with type 1 chain in erythrocytes and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human blood group glycosphingolipids of porcine erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection Strategies for Glycosphingolipids: Methods and Techniques - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Glycosphingolipids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Separation and Analysis of Lactosylceramide, Galabiosylceramide, and Globotriaosylceramide by LC-MS/MS in Urine of Fabry Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lactosylceramide Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Lactosylceramide in Neuroinflammatory Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactosylceramide (B164483) (LacCer), a glycosphingolipid (GSL), is a critical intermediate in the biosynthesis of a wide array of complex GSLs, including gangliosides.[1][2][3] Beyond its structural role as a component of lipid rafts in cellular membranes, LacCer has emerged as a potent lipid second messenger, actively participating in signal transduction.[1][3][4] There is a growing body of evidence implicating LacCer in the pathophysiology of various neuroinflammatory and neurodegenerative diseases, such as Multiple Sclerosis (MS), Parkinson's Disease (PD), Alzheimer's Disease (AD), and spinal cord injury.[1][5] In these conditions, elevated LacCer levels are associated with the activation of glial cells (astrocytes and microglia), the production of pro-inflammatory mediators, and subsequent neurodegeneration.[1][2][6] This guide provides a comprehensive technical overview of the role of LacCer in key neuroinflammatory disease models, detailing the underlying signaling pathways, summarizing quantitative findings, and outlining relevant experimental protocols.
The Central Role of LacCer Synthesis in Neuroinflammation
LacCer is synthesized from glucosylceramide (GlcCer) by the action of LacCer synthase, a β-1,4-galactosyltransferase.[3][7] In the central nervous system (CNS), β-1,4-galactosyltransferase 6 (B4GALT6) is the key enzyme responsible for LacCer synthesis in astrocytes.[6] Various pro-inflammatory stimuli, such as lipopolysaccharide (LPS), interferon-gamma (IFNγ), and tumor necrosis factor-alpha (TNF-α), can upregulate the activity of LacCer synthase.[4][8][9] This leads to an accumulation of LacCer, which then triggers downstream inflammatory cascades.[1][8] The inhibition of LacCer synthesis, often using the pharmacological inhibitor D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP), has been shown to mitigate these inflammatory responses, highlighting LacCer synthase as a potential therapeutic target.[7][8][9]
Signaling Pathways of Lactosylceramide in Neuroinflammation
LacCer accumulation in glial cells initiates a cascade of signaling events that promote a pro-inflammatory environment. Key pathways identified include the activation of NF-κB, Ras/ERK1/2, and STATs, leading to the expression of inflammatory genes.
NF-κB and Ras/ERK Pathway Activation
Pro-inflammatory stimuli like LPS and IFN-γ increase intracellular LacCer levels in astrocytes.[9] This accumulation activates the Ras-MEK-ERK1/2 and IκB/NF-κB signaling pathways.[1][2] Activation of these pathways is crucial for the transcription of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), TNF-α, and IL-1β.[4][9] The antioxidant N-acetyl cysteine (NAC) can attenuate LacCer-mediated Ras activation, suggesting a redox-sensitive mechanism.[9]
Adhesion Molecule Expression via Transcription Factors
In astrocytes stimulated by TNF-α and IFNγ, LacCer mediates the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1).[10] This process is dependent on the activation of multiple transcription factors, including NF-κB, Activator protein-1 (AP-1), and Signal Transducer and Activator of Transcription (STAT) proteins STAT-1 and STAT-3.[10] Pharmacological or genetic inhibition of LacCer synthase reduces the activation of these transcription factors and subsequent adhesion molecule expression, a key step in the recruitment of peripheral immune cells to the CNS.[2][10]
Quantitative Data from Neuroinflammatory Disease Models
The following tables summarize key quantitative findings on the role of LacCer and the effects of its inhibition in various preclinical models.
Table 1: Lactosylceramide in a Rat Spinal Cord Injury (SCI) Model
| Parameter Measured | Condition | Result | Reference |
|---|---|---|---|
| iNOS, TNF-α, IL-1β Expression | SCI + Vehicle | Increased expression post-injury | [9] |
| iNOS, TNF-α, IL-1β Expression | SCI + D-PDMP | Inhibition of expression | [9] |
| Neuronal Apoptosis | SCI + Vehicle | Increased apoptosis | [9] |
| Neuronal Apoptosis | SCI + D-PDMP | Decreased apoptosis | [9] |
| Functional Outcome (BBB Score) | SCI + D-PDMP | Improved functional outcome |[9] |
Table 2: Lactosylceramide in Experimental Autoimmune Encephalomyelitis (EAE) Model of MS
| Parameter Measured | Condition | Result | Reference |
|---|---|---|---|
| LacCer Levels in CNS | Chronic EAE | Upregulated | [6] |
| B4GALT6 Expression in Astrocytes | Chronic EAE | Upregulated | [6] |
| Chemokine (CCL2) Expression | EAE | Upregulated by LacCer in astrocytes | [2] |
| Disease Severity | EAE with NF-κB blockade | Significantly reduced |[1] |
Table 3: Lactosylceramide in Parkinson's Disease (PD) Models and Patients
| Parameter Measured | Cohort / Model | Result | Reference |
|---|---|---|---|
| Plasma LacCer Levels | PD Patients vs. Controls | Higher in PD patients | [1][11][12] |
| Plasma LacCer Levels | PD with Cognitive Impairment | Highest levels observed | [1][11][12] |
| Glucosylceramide Levels | GbaD409V/D409V Mouse Model | Reduced with GCS inhibitor GZ667161 | [13] |
| α-synuclein Aggregates | GbaD409V/D409V Mouse Model | Reduced with GCS inhibitor GZ667161 |[13] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are overviews of key experimental protocols.
Induction of EAE and Treatment
Experimental Autoimmune Encephalomyelitis (EAE) is the most common animal model for MS.
-
Induction: EAE is typically induced in susceptible mouse strains (e.g., C57BL/6) by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG35-55) peptide in Complete Freund's Adjuvant (CFA), followed by intraperitoneal injections of pertussis toxin.
-
Clinical Scoring: Mice are monitored daily for clinical signs of disease and scored on a scale of 0-5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
Inhibitor Treatment: A LacCer synthase inhibitor, such as D-PDMP, can be administered (e.g., via intraperitoneal injection or oral gavage) either prophylactically (before disease onset) or therapeutically (after disease onset) to assess its effect on disease progression.
-
Tissue Analysis: At the endpoint, spinal cords and brains are harvested for histological analysis (e.g., H&E, Luxol Fast Blue for demyelination), immunohistochemistry (for immune cell infiltration, glial activation), and biochemical analysis (e.g., LC-MS/MS for LacCer levels).
Astrocyte Culture and Inflammatory Stimulation
Primary astrocyte cultures are essential for dissecting molecular mechanisms in vitro.
-
Culture Preparation: Primary astrocytes are isolated from the cortices of neonatal rat or mouse pups (P1-P3). Tissues are dissociated, and cells are plated. After several days, flasks are shaken to remove microglia and oligodendrocytes, yielding a highly enriched astrocyte culture.
-
Stimulation: Astrocytes are treated with pro-inflammatory agents like LPS (e.g., 100 ng/mL) and IFNγ (e.g., 10 U/mL) or TNF-α to induce an inflammatory response.
-
Inhibition Studies: To test the role of LacCer, cells can be pre-treated with D-PDMP (e.g., 10-20 µM) for 1-2 hours before adding the inflammatory stimuli.
-
Rescue Experiments: To confirm the specific role of LacCer, its synthesis is first inhibited with D-PDMP, and then exogenous LacCer is added to the culture medium to see if the inflammatory phenotype is restored.[4][9] Other lipids like GlcCer or gangliosides are used as negative controls.[4]
-
Analysis: After stimulation, cell lysates can be analyzed for protein expression and phosphorylation (Western Blot), and gene expression (RT-qPCR). The culture supernatant can be analyzed for secreted cytokines (ELISA) and nitric oxide (Griess Assay).
Measurement of Lactosylceramide in Brain Tissue
Accurate quantification of LacCer is critical and is typically achieved using mass spectrometry.[1][14]
-
Lipid Extraction: Brain tissue is homogenized, and total lipids are extracted using a solvent system, commonly a chloroform/methanol mixture (e.g., 2:1, v/v).
-
Chromatographic Separation: The lipid extract is then subjected to high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) to separate different lipid species. Hydrophilic Interaction Chromatography (HILIC) is often used to separate isomeric glycolipids.[15]
-
Mass Spectrometry (MS) Detection: The separated lipids are ionized (e.g., using electrospray ionization, ESI) and detected by a tandem mass spectrometer (MS/MS).[1][14] Specific precursor-to-product ion transitions are monitored for LacCer and an internal standard (e.g., a deuterated LacCer analog) for accurate quantification.[14] This LC-MS/MS method is highly sensitive and specific, allowing for the measurement of different LacCer molecular species based on their fatty acyl chain length.[1]
Conclusion and Future Directions
Lactosylceramide is a key bioactive lipid that actively promotes neuroinflammation across multiple disease models. Its synthesis in astrocytes is upregulated by inflammatory cues, leading to the activation of downstream signaling pathways like NF-κB and Ras/ERK, which drive the expression of pro-inflammatory mediators and adhesion molecules. Pharmacological inhibition of LacCer synthase has shown therapeutic potential in preclinical models of SCI and EAE, reducing inflammation and improving functional outcomes. These findings firmly establish the LacCer-centric signaling pathway as a promising target for the development of novel therapeutics for neuroinflammatory disorders.
Future research should focus on developing more specific and potent inhibitors for B4GALT6, the primary LacCer synthase in the CNS. Furthermore, a deeper investigation into the role of specific LacCer molecular species in different disease contexts could lead to more refined therapeutic strategies. Finally, the translation of these findings into clinical settings will require the development of robust biomarkers to monitor LacCer metabolism in patients and to stratify those most likely to benefit from therapies targeting this pathway.
References
- 1. The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease [frontiersin.org]
- 3. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactosylceramide: a lipid second messenger in neuroinflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroinflammation in neurodegenerative disorders: the roles of microglia and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. B4GALT6 regulates astrocyte activation during CNS inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes | MDPI [mdpi.com]
- 9. A novel role of lactosylceramide in the regulation of lipopolysaccharide/interferon-gamma-mediated inducible nitric oxide synthase gene expression: implications for neuroinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lactosylceramide Mediates the Expression of Adhesion Molecules in TNF-α and IFNγ-stimulated Primary Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasma Ceramide and Glucosylceramide Metabolism Is Altered in Sporadic Parkinson's Disease and Associated with Cognitive Impairment: A Pilot Study | PLOS One [journals.plos.org]
- 12. Plasma Ceramide and Glucosylceramide Metabolism Is Altered in Sporadic Parkinson's Disease and Associated with Cognitive Impairment: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucosylceramide synthase inhibition alleviates aberrations in synucleinopathy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Role of Lactosylceramide in Atherosclerosis Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atherosclerosis, a chronic inflammatory disease of the arterial wall, remains a leading cause of cardiovascular morbidity and mortality worldwide. Emerging evidence has implicated the glycosphingolipid lactosylceramide (B164483) (LacCer) as a critical bioactive lipid mediator in the pathogenesis of this complex disease. This technical guide provides a comprehensive overview of the multifaceted role of LacCer in atherosclerosis development, detailing its signaling pathways, impact on inflammation and lipid metabolism, and its potential as a therapeutic target. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visual representations of key molecular pathways to facilitate a deeper understanding and guide future research and drug development efforts in this critical area.
Introduction
Lactosylceramide (CD17/CDw17) is a glycosphingolipid synthesized by the addition of galactose to glucosylceramide, a reaction catalyzed by lactosylceramide synthase (β-1,4-galactosyltransferase).[1] Situated at a crucial juncture in sphingolipid metabolism, LacCer serves as a precursor for the synthesis of more complex glycosphingolipids.[1] Beyond its structural role, LacCer has emerged as a potent signaling molecule, accumulating in atherosclerotic plaques and actively participating in the inflammatory and proliferative processes that drive lesion development.[2][3] Various pro-atherogenic stimuli, including oxidized low-density lipoprotein (ox-LDL), tumor necrosis factor-alpha (TNF-α), and vascular endothelial growth factor (VEGF), have been shown to activate LacCer synthase, leading to an accumulation of LacCer and the subsequent initiation of downstream pathological signaling cascades.[4][1] This guide will delve into the intricate mechanisms by which LacCer contributes to atherosclerosis, providing a robust resource for researchers in the field.
Quantitative Data on Lactosylceramide in Atherosclerosis
The following tables summarize key quantitative findings from in vitro and in vivo studies, highlighting the pathological accumulation of LacCer and its functional consequences in the context of atherosclerosis.
| Parameter | Finding | Model System | Reference |
| LacCer Levels in Atherosclerotic Plaques | Appreciable amounts detected in intimal plaques. | Human aortic tissue | |
| Completely absent in unaffected intima. | Human aortic tissue | ||
| 3-fold increase in LacCer levels. | Rabbits fed a Western diet | [2] | |
| LacCer Synthase Activity | ~10-fold increase in activity. | ApoE-/- mice fed a Western diet | [3] |
| Cellular Proliferation | 5-fold stimulation of proliferation. | Aortic smooth muscle cells | [5] |
| Oxidative Stress | 7-fold increase in superoxide (B77818) production. | Human aortic smooth muscle cells (treated with 10 µM LacCer) | [6] |
| Inflammatory Gene Expression | Specific stimulation of ICAM-1 expression. | Human umbilical vein endothelial cells (treated with 5 µM LacCer) | [2] |
| Cardiomyocyte Hypertrophy | Induction of hypertrophy. | Cardiomyocytes (treated with 50-100 µM LacCer) | [7] |
Table 1: Lactosylceramide's Impact in Atherosclerosis Models
| Compound | Effect | Model System | Reference |
| D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP) | Markedly prevented cell proliferation. | Aortic smooth muscle cells | [5] |
| Dose-dependently decreased atherosclerotic markers. | ApoE-/- mice | [8] | |
| Abrogated TNF-α-induced ICAM-1 expression. | Human umbilical vein endothelial cells | [2] | |
| Mitigated VEGF-induced angiogenesis. | Human endothelial cells and nude mice | [9] | |
| Ameliorates atherosclerosis and vascular stiffness. | ApoE-/- mice | [10] |
Table 2: Effects of the Lactosylceramide Synthase Inhibitor D-PDMP
Signaling Pathways of Lactosylceramide in Atherosclerosis
LacCer exerts its pro-atherogenic effects through the activation of multiple interconnected signaling pathways, primarily revolving around the induction of oxidative stress and inflammation.
Oxidative Stress and Smooth Muscle Cell Proliferation
A central mechanism of LacCer-mediated pathology is the activation of NADPH oxidase, a key enzyme responsible for the production of reactive oxygen species (ROS).[4][1] This surge in ROS creates a state of oxidative stress, which in turn initiates a signaling cascade that promotes the proliferation of vascular smooth muscle cells (VSMCs), a hallmark of atherosclerotic lesion progression.
Caption: LacCer-induced oxidative stress pathway leading to VSMC proliferation.
Inflammatory Signaling
LacCer is a potent pro-inflammatory mediator, contributing to the recruitment and adhesion of immune cells to the vascular endothelium, a critical early event in atherogenesis.
LacCer activates cytosolic phospholipase A2 (cPLA2), which liberates arachidonic acid from membrane phospholipids.[4][1] Arachidonic acid is then metabolized into various pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes, which amplify the inflammatory response within the vessel wall.
Caption: LacCer-mediated activation of the cPLA2 pathway and inflammation.
LacCer plays a crucial role in mediating the expression of adhesion molecules on the surface of endothelial cells, facilitating the recruitment of leukocytes. Specifically, LacCer has been shown to mediate the TNF-α-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) through a redox-sensitive pathway involving the transcription factor NF-κB.
Caption: LacCer's role in TNF-α-induced ICAM-1 expression and leukocyte adhesion.
Experimental Protocols
This section provides detailed methodologies for key experiments central to the study of lactosylceramide in atherosclerosis.
Quantification of Lactosylceramide in Aortic Tissue by Mass Spectrometry
This protocol outlines the extraction and quantification of LacCer from aortic tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Aortic tissue (fresh or frozen)
-
Homogenizer
-
Chloroform
-
Methanol
-
Water (LC-MS grade)
-
Internal standard (e.g., C12-LacCer)
-
LC-MS/MS system
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 20-50 mg of aortic tissue.
-
Homogenize the tissue in a mixture of chloroform:methanol (2:1, v/v).
-
-
Lipid Extraction:
-
Add the internal standard to the homogenate.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipids using a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Detect and quantify LacCer using multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-product ion transitions for LacCer and the internal standard.
-
In Vitro Model of Lactosylceramide-Induced Endothelial Dysfunction
This protocol describes how to induce and assess endothelial dysfunction in human coronary artery endothelial cells (HCAECs) using LacCer.
Materials:
-
Human Coronary Artery Endothelial Cells (HCAECs)
-
Endothelial cell growth medium
-
Lactosylceramide
-
Vehicle control (e.g., DMSO)
-
Assay kits for nitric oxide (NO) production and reactive oxygen species (ROS) generation
-
Monocyte cell line (e.g., U937)
-
Fluorescent label for monocytes (e.g., Calcein-AM)
Procedure:
-
Cell Culture and Treatment:
-
Culture HCAECs to confluence in a 96-well plate.
-
Treat the cells with varying concentrations of LacCer (e.g., 1-10 µM) or vehicle control for 24 hours.
-
-
Assessment of Endothelial Dysfunction:
-
NO Production: Measure the levels of nitrite (B80452) in the cell culture supernatant using a Griess reagent-based assay as an indicator of NO production.
-
ROS Generation: Incubate the cells with a fluorescent ROS indicator (e.g., DCFH-DA) and measure the fluorescence intensity.
-
Monocyte Adhesion Assay:
-
Label U937 monocytes with Calcein-AM.
-
Add the labeled monocytes to the LacCer-treated HCAEC monolayer and incubate for 30 minutes.
-
Wash away non-adherent monocytes.
-
Quantify the number of adherent monocytes by measuring the fluorescence.
-
-
Animal Model of Atherosclerosis: ApoE-/- Mice and D-PDMP Treatment
This protocol details the use of Apolipoprotein E-deficient (ApoE-/-) mice to study the effect of the LacCer synthase inhibitor D-PDMP on atherosclerosis development.
Materials:
-
ApoE-/- mice
-
High-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol)
-
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP)
-
Vehicle for D-PDMP (e.g., corn oil)
-
Tools for animal handling, gavage, and tissue collection
-
Oil Red O stain
Procedure:
-
Animal Husbandry and Diet:
-
House ApoE-/- mice under standard conditions.
-
At 8 weeks of age, switch the mice to a high-fat Western diet to induce atherosclerosis.
-
-
D-PDMP Treatment:
-
Divide the mice into a control group receiving the vehicle and a treatment group receiving D-PDMP (e.g., 10 mg/kg/day) by oral gavage.
-
Continue the diet and treatment for 12-16 weeks.
-
-
Assessment of Atherosclerosis:
-
At the end of the study, euthanize the mice and perfuse the vasculature with saline followed by formalin.
-
Dissect the aorta and fix it in formalin.
-
Perform en face analysis by staining the entire aorta with Oil Red O to visualize lipid-rich atherosclerotic plaques.
-
Quantify the plaque area as a percentage of the total aortic surface area using image analysis software.
-
For histological analysis, embed the aortic root in OCT compound, cryosection, and stain with Oil Red O and other relevant markers (e.g., for macrophages, smooth muscle cells).
-
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports a pivotal role for lactosylceramide in the pathogenesis of atherosclerosis. Its involvement in key pathological processes, including oxidative stress, inflammation, and vascular smooth muscle cell proliferation, makes it and its synthesizing enzyme, lactosylceramide synthase, attractive therapeutic targets. The development of specific and potent inhibitors of LacCer synthase, such as D-PDMP, holds promise for novel therapeutic strategies to combat atherosclerotic cardiovascular disease.
Future research should focus on further elucidating the upstream regulators and downstream effectors of LacCer signaling in different vascular cell types. Investigating the potential of LacCer as a biomarker for atherosclerotic plaque vulnerability and clinical outcomes is also a promising avenue. Moreover, the development of more specific and clinically applicable inhibitors of LacCer synthase will be crucial for translating these basic science findings into tangible benefits for patients with or at risk of atherosclerosis. This comprehensive guide provides a solid foundation for researchers to advance our understanding of LacCer's role in cardiovascular disease and to accelerate the development of innovative therapies.
References
- 1. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lactosylceramide mediates tumor necrosis factor-alpha-induced intercellular adhesion molecule-1 (ICAM-1) expression and the adhesion of neutrophil in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lactosylceramide promotes cell migration and proliferation through activation of ERK1/2 in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactosylceramide stimulates aortic smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redox-regulated signaling by lactosylceramide in the proliferation of human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lactosylceramide promotes hypertrophy through ROS generation and activation of ERK1/2 in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Glycosphingolipid Synthesis Ameliorates Atherosclerosis and Arterial Stiffness in Apo E−/− Mice and Rabbits Fed a High Fat and Cholesterol Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VEGF recruits lactosylceramide to induce endothelial cell adhesion molecule expression and angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myriocin and d-PDMP ameliorate atherosclerosis in ApoE-/- mice via reducing lipid uptake and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Lactosylceramide: A Bioactive Sphingolipid at the Crossroads of Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Endogenous lactosylceramide (B164483) (LacCer), a glycosphingolipid composed of a ceramide backbone and a lactose (B1674315) headgroup, has emerged as a critical bioactive molecule orchestrating a multitude of cellular processes. Historically viewed as a mere intermediate in the biosynthesis of more complex glycosphingolipids, LacCer is now recognized as a pivotal second messenger in its own right.[1][2] Situated within plasma membrane microdomains, or lipid rafts, it functions as a signaling hub, transducing extracellular stimuli into intracellular responses.[2] Dysregulation of LacCer metabolism is implicated in the pathophysiology of numerous diseases, including cardiovascular conditions, cancer, inflammatory disorders, and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the core aspects of endogenous LacCer, focusing on its biosynthesis, signaling pathways, and its role in health and disease. Detailed experimental protocols for studying LacCer and quantitative data on its cellular effects are presented to facilitate further research in this dynamic field.
Introduction to Lactosylceramide
Lactosylceramide (LacCer), also known as CD17, is a fundamental glycosphingolipid that serves as a precursor for the synthesis of a vast array of more complex glycosphingolipids, such as gangliosides and globosides.[1][5] Its biosynthesis primarily occurs in the Golgi apparatus, where lactosylceramide synthase catalyzes the transfer of galactose from UDP-galactose to glucosylceramide.[1][5] Beyond its structural role, LacCer is an active participant in signal transduction.[6] It is enriched in lipid rafts, specialized membrane microdomains that compartmentalize signaling molecules, thereby facilitating efficient signal propagation.[2] A variety of external stimuli, including growth factors, pro-inflammatory cytokines, and oxidized low-density lipoprotein (ox-LDL), can trigger the activation of lactosylceramide synthase, leading to the rapid generation of LacCer and the initiation of downstream signaling cascades.[2][3]
Biosynthesis and Metabolism of Lactosylceramide
The synthesis of LacCer is a multi-step enzymatic process that begins with the formation of ceramide. The key enzyme in LacCer synthesis is lactosylceramide synthase (β-1,4-galactosyltransferase), which exists in two main isoforms, β-1,4GalT-V and β-1,4GalT-VI.[1] This enzyme facilitates the addition of a galactose molecule from UDP-galactose to glucosylceramide (GlcCer).[1][2]
The metabolic fate of LacCer is twofold: it can be further glycosylated to form more complex glycosphingolipids, or it can be catabolized. The breakdown of LacCer involves the cleavage of the glycosidic bond, releasing lactose and ceramide.
Key Signaling Pathways Involving Lactosylceramide
Endogenous LacCer mediates its diverse biological effects by activating several key signaling pathways, primarily centered around the generation of reactive oxygen species (ROS) and the induction of inflammatory responses.[1][2]
The Oxidative Stress Pathway
A central mechanism of LacCer signaling is the activation of NADPH oxidase , a membrane-bound enzyme complex that produces superoxide (B77818) anions (O₂⁻).[2][7] This leads to a state of oxidative stress, which in turn triggers a cascade of downstream signaling events, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[1][3] This pathway is crucial in mediating LacCer-induced cell proliferation and migration.[3]
The Inflammatory Pathway
LacCer is a potent pro-inflammatory molecule. It activates cytosolic phospholipase A2 (cPLA2) , an enzyme that releases arachidonic acid from membrane phospholipids.[1][2] Arachidonic acid is then metabolized to produce various eicosanoids, including prostaglandins, which are key mediators of inflammation.[1][2] This pathway contributes to the recruitment of immune cells and the expression of adhesion molecules, such as ICAM-1 and VCAM-1.
Role of Lactosylceramide in Disease
The aberrant accumulation and signaling of LacCer are implicated in a wide range of pathological conditions.
-
Cardiovascular Disease: Elevated levels of LacCer are found in atherosclerotic plaques.[8] LacCer promotes the proliferation and migration of aortic smooth muscle cells, key events in the development of atherosclerosis.[3][9] It also contributes to endothelial dysfunction.
-
Cancer: LacCer signaling has been shown to promote the proliferation of various cancer cells, including colorectal cancer.[1] The enzyme responsible for its synthesis, β-1,4-GalT-V, is considered a potential therapeutic target in cancer.[1]
-
Inflammatory and Autoimmune Diseases: As a pro-inflammatory mediator, LacCer is involved in inflammatory conditions such as inflammatory bowel disease.[10]
-
Neurodegenerative Diseases: Emerging evidence suggests a role for LacCer in neuroinflammation associated with neurodegenerative disorders.[11]
Quantitative Data on Lactosylceramide's Effects
The following tables summarize quantitative data on the effects of LacCer on key cellular processes in human aortic smooth muscle cells (AoSMCs), as reported by Chai et al. (2009).[3]
Table 1: Effect of Lactosylceramide on AoSMC Migration and Proliferation
| Treatment | Concentration (µM) | Cell Migration (Fold Increase) | Cell Proliferation (Fold Increase) |
| Control | 0 | 1.0 | 1.0 |
| LacCer | 1 | 1.5 | 1.4 |
| LacCer | 5 | 2.2 | 1.8 |
| LacCer | 10 | 2.8 | 2.1 |
Table 2: Effect of Lactosylceramide (10 µM) on Gene Expression in AoSMCs
| Gene | mRNA Expression (Fold Increase) | Protein Expression (Fold Increase) |
| PDGFR-β | 2.5 | 2.1 |
| Integrin αv | 2.2 | 1.9 |
| Integrin β3 | 2.8 | 2.3 |
| MMP-1 | 3.1 | 2.6 |
| MMP-2 | 2.7 | 2.2 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biological functions of endogenous lactosylceramide.
Quantification of Lactosylceramide
6.1.1. Lipid Extraction from Tissues or Cells
-
Homogenize tissue or cell pellets in a chloroform (B151607)/methanol mixture (1:2, v/v).
-
Add chloroform and water to achieve a final ratio of chloroform/methanol/water of 2:2:1.8 (v/v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
6.1.2. High-Performance Liquid Chromatography (HPLC)
A common method for LacCer quantification involves derivatization of the sugar moiety followed by HPLC with UV or fluorescence detection.[3]
-
Derivatization: The extracted lipids are deacylated, and the liberated amino group is derivatized with o-phthaldialdehyde (OPA).
-
Chromatographic Separation: The derivatized samples are injected onto a C18 reversed-phase column.
-
Mobile Phase: An isocratic mobile phase of methanol/water (e.g., 88:12, v/v) is used.
-
Detection: The OPA-derivatized LacCer is detected by a fluorescence detector with excitation at 340 nm and emission at 435 nm.
6.1.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of different LacCer species.[12]
-
Chromatographic Separation: Use a hydrophilic interaction liquid chromatography (HILIC) column for separation.
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect specific precursor-product ion transitions for different LacCer species.
Lactosylceramide Synthase Activity Assay
This assay measures the activity of the enzyme responsible for LacCer synthesis.
-
Substrate Preparation: Use a fluorescently labeled acceptor substrate, such as C6-NBD-glucosylceramide.[4]
-
Enzyme Reaction: Incubate cell or tissue lysates with the fluorescent substrate and UDP-galactose.
-
Separation and Detection: Separate the fluorescent product (C6-NBD-lactosylceramide) from the substrate using normal-phase HPLC.[4]
-
Quantification: Quantify the product using a fluorescence detector.
Cell Migration Assay (Modified Boyden Chamber)
-
Chamber Setup: Use a modified Boyden chamber with a porous polycarbonate membrane (e.g., 8 µm pore size for smooth muscle cells).
-
Cell Seeding: Seed serum-starved cells (e.g., 5 x 10⁴ cells/well) in the upper chamber in serum-free medium.
-
Chemoattractant: Add medium containing LacCer at various concentrations to the lower chamber.
-
Incubation: Incubate the chambers for a specified time (e.g., 4-6 hours) at 37°C.
-
Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with a stain such as crystal violet. Elute the stain and measure the absorbance, or count the stained cells under a microscope.
Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Plate cells in a 96-well plate (e.g., 5 x 10³ cells/well) and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of LacCer.
-
Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]
Superoxide Production Assay (Dihydroethidium Staining)
-
Cell Treatment: Treat cells with LacCer for the desired time.
-
DHE Staining: Incubate the cells with dihydroethidium (B1670597) (DHE) at a final concentration of 2-10 µM for 30 minutes at 37°C in the dark.[2]
-
Analysis: Analyze the fluorescence intensity of the oxidized DHE product by flow cytometry or fluorescence microscopy.
References
- 1. Lactosylceramide promotes cell migration and proliferation through activation of ERK1/2 in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Live-cell imaging: Reactive oxygen species (Superoxide) [protocols.io]
- 3. journals.physiology.org [journals.physiology.org]
- 4. broadpharm.com [broadpharm.com]
- 5. Redox-regulated signaling by lactosylceramide in the proliferation of human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lactosylceramide stimulates aortic smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boyden Chamber Assays | Cell Biolabs [cellbiolabs.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 细胞迁移和侵袭试验 [sigmaaldrich.com]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. med.emory.edu [med.emory.edu]
The Role of Lactosylceramide in Phagocyte Plasma Membrane Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactosylceramide (B164483) (LacCer), a glycosphingolipid present in the plasma membrane of phagocytic immune cells, is increasingly recognized not merely as a structural component but as a critical modulator of innate immunity. Localized within specialized membrane microdomains, often referred to as lipid rafts, LacCer acts as a pattern recognition receptor and a key signaling hub. Its engagement triggers a cascade of downstream events essential for host defense, including chemotaxis, phagocytosis, and the generation of reactive oxygen species (ROS). This technical guide provides an in-depth overview of the expression, function, and analysis of lactosylceramide on phagocyte plasma membranes, with a focus on neutrophils. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways orchestrated by this versatile lipid.
Expression and Distribution of Lactosylceramide on Phagocytes
Lactosylceramide is prominently expressed on the plasma membranes of human phagocytes, particularly neutrophils, where it can constitute over 70% of the total glycosphingolipids.[1] Its expression is significantly lower in murine neutrophils, a critical consideration for translational research.[1][2]
Quantitative Expression Data
The concentration of Lactosylceramide can vary significantly between cell types and species. The following table summarizes comparative data on LacCer expression.
| Phagocyte Type | Species | Relative LacCer Content in Plasma Membrane | Key Findings | Reference |
| Neutrophils | Human | High | Constitutes the majority of neutral glycosphingolipids.[3][4][5] | [3][4][5] |
| Neutrophils | Mouse | ~20-fold lower than human neutrophils | Despite lower content, still involved in migration and phagocytosis.[1][2] | [1][2] |
| Macrophages (RAW 264.7) | Mouse | Detectable | Accumulation induced by cigarette smoke extract.[6] | [6] |
| Differentiated HL-60 cells | Human | Expressed | Used as a model for human neutrophils.[7] | [7] |
Subcellular Localization: The Lactosylceramide-Enriched Microdomain
LacCer is not uniformly distributed across the plasma membrane. Instead, it clusters with cholesterol and sphingomyelin (B164518) to form functional microdomains or lipid rafts.[3][4][5] These rafts serve as platforms for the assembly of signaling complexes. Key proteins, such as the Src family kinase Lyn, are physically associated with these LacCer-enriched microdomains, poising the cell for rapid response to extracellular stimuli.[4]
Functional Roles of Lactosylceramide in Phagocytes
Lactosylceramide is a pivotal player in multiple aspects of phagocyte function, acting as a direct receptor for pathogen-associated molecular patterns (PAMPs) and initiating downstream signaling.
Pathogen Recognition
LacCer functions as a pattern recognition receptor (PRR) by directly binding to various microbial surface molecules through carbohydrate-carbohydrate interactions.[3] This interaction is a key mechanism for non-opsonic phagocytosis.
-
Candida albicans : Binds to β-glucans on the fungal cell wall.[3]
-
Mycobacterium tuberculosis : Interacts with mannose-capped lipoarabinomannan (ManLAM).[3][5]
-
Other pathogens: Also reported to bind to molecules from Bordetella pertussis and Helicobacter pylori.[4]
Modulation of Phagocyte Functions
Engagement of LacCer on the phagocyte surface triggers a variety of cellular responses:
-
Phagocytosis : LacCer-enriched microdomains are crucial for the phagocytosis of non-opsonized pathogens.[2][3][4] This process often involves collaboration with other receptors like the integrin CD11b/CD18 (Mac-1).[4][8]
-
Chemotaxis : Ligation of LacCer can induce neutrophil migration, a process dependent on Src-family kinases and PI-3 kinases.[1][2]
-
Superoxide (B77818) Generation : LacCer signaling is linked to the activation of the NADPH oxidase complex, leading to the production of superoxide and other reactive oxygen species (ROS) essential for killing pathogens.[3][4][9][10][11]
-
Adhesion : LacCer stimulation upregulates the expression of adhesion molecules like Mac-1 on neutrophils, promoting their adhesion to endothelial cells.[9][12]
Lactosylceramide-Mediated Signaling Pathways
The binding of a ligand to LacCer initiates a cascade of intracellular signaling events, primarily orchestrated within the lipid raft microenvironment.
The Lyn Kinase Pathway
A central signaling pathway initiated by LacCer involves the Src family kinase, Lyn.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Properties and functions of lactosylceramide from mouse neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactosylceramide-enriched microdomains mediate human neutrophil immunological functions via carbohydrate-carbohydrate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Lactosylceramide-enriched Lipid Raft-mediated Infection Immunity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lactosylceramide-accumulation in lipid-rafts mediate aberrant-autophagy, inflammation and apoptosis in cigarette smoke induced emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of lactosylceramide-enriched membrane microdomains in CD11b/CD18-mediated neutrophil phagocytosis [jstage.jst.go.jp]
- 9. Lactosylceramide stimulates human neutrophils to upregulate Mac-1, adhere to endothelium, and generate reactive oxygen metabolites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. ahajournals.org [ahajournals.org]
Methodological & Application
Application Notes and Protocols for Inducing Inflammatory Response with Lactosylceramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactosylceramide (B164483) (LacCer), a glycosphingolipid found in the plasma membrane of many cell types, has emerged as a critical bioactive lipid second messenger in the initiation and propagation of inflammatory responses.[1][2][3] Understanding the mechanisms by which LacCer triggers inflammation is paramount for the development of novel therapeutics targeting a range of inflammatory diseases, including atherosclerosis, neuroinflammatory conditions, and skin disorders.[4][5][6] These application notes provide detailed protocols for inducing and assessing inflammatory responses mediated by lactosylceramide in both in vitro and in vivo models, along with methods for dissecting the underlying signaling pathways.
Lactosylceramide exerts its pro-inflammatory effects primarily through two interconnected signaling cascades. Firstly, it activates NADPH oxidase, leading to the generation of reactive oxygen species (ROS), which creates a state of oxidative stress.[4][7] Secondly, LacCer activates cytosolic phospholipase A2 (cPLA2), which in turn releases arachidonic acid, a precursor for pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.[1][8] These initial events trigger downstream signaling pathways, including the Ras/ERK1/2 and NF-κB pathways, culminating in the expression of adhesion molecules, production of pro-inflammatory cytokines, and recruitment of immune cells.[9][10]
Data Presentation
The following tables summarize quantitative data from representative studies investigating the inflammatory effects of lactosylceramide. These tables are intended to provide a reference for expected outcomes when utilizing the described protocols.
Table 1: In Vitro Lactosylceramide-Induced Inflammatory Responses
| Cell Type | Lactosylceramide Concentration | Incubation Time | Inflammatory Marker | Fold Change (vs. Control) | Reference |
| Human Aortic Smooth Muscle Cells | 10 µM | 10 min | Superoxide (B77818) Anion Production | ~2.5 | [11] |
| CHO-W11A Cells | 30 µM | 30 min | Arachidonic Acid Release | ~2.5 | [1] |
| H9c2 Cardiomyocytes | 10 µM | 10 min | ROS Levels | Significant Increase | [12] |
| H9c2 Cardiomyocytes | 50-100 µM | 48 hours | ANP and BNP mRNA expression | Concentration-dependent increase | [13] |
| Human Neutrophils | 100 nM | 20 min | Superoxide Generation | Dose-dependent increase | [14] |
Table 2: In Vivo Inflammatory Models Amenable to Lactosylceramide Investigation
| Animal Model | Inflammatory Readout | Potential Lactosylceramide Application | Expected Outcome with LacCer | Reference |
| Carrageenan-Induced Paw Edema (Mouse/Rat) | Paw Volume/Thickness | Co-injection with carrageenan or systemic administration prior to induction | Exacerbation of paw edema | [15][16] |
| Carrageenan-Induced Air Pouch (Mouse/Rat) | Exudate Volume, Cell Infiltration, Cytokine Levels | Injection into the air pouch | Increased exudate, neutrophil infiltration, and pro-inflammatory cytokine levels | [11][17] |
Experimental Protocols
In Vitro Induction of Inflammation with Lactosylceramide
Objective: To induce an inflammatory response in cultured cells using lactosylceramide.
Materials:
-
Cell line of interest (e.g., RAW 264.7 murine macrophages, Human Umbilical Vein Endothelial Cells - HUVECs)
-
Complete cell culture medium
-
Lactosylceramide (Matreya LLC or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kits for cytokines, reagents for Western blotting, etc.)
Protocol:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 24-well plates, or 96-well plates) at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Lactosylceramide Preparation: Prepare a stock solution of lactosylceramide in DMSO. For example, a 10 mM stock can be prepared. On the day of the experiment, dilute the stock solution in serum-free cell culture medium to the desired final concentrations (e.g., 100 nM to 100 µM). It is crucial to have a vehicle control (medium with the same concentration of DMSO used for the highest lactosylceramide concentration).
-
Cell Treatment:
-
Gently aspirate the culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared lactosylceramide-containing medium or vehicle control medium to the respective wells.
-
Incubate the cells for the desired time period (e.g., 30 minutes for acute signaling events, 6-24 hours for cytokine production).
-
-
Sample Collection and Analysis:
-
Supernatant: Collect the cell culture supernatant for the analysis of secreted inflammatory mediators such as TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.
-
Cell Lysate: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer. The cell lysates can be used for Western blot analysis of signaling proteins (e.g., phosphorylated ERK, NF-κB) or for measuring intracellular inflammatory markers.
-
In Vivo Induction of Inflammation with Lactosylceramide (Air Pouch Model)
Objective: To induce a localized inflammatory response in vivo using lactosylceramide in a murine air pouch model.[17]
Materials:
-
Mice (e.g., C57BL/6)
-
Sterile air
-
Sterile 0.9% saline
-
Lactosylceramide
-
Vehicle control (e.g., saline with a low percentage of a suitable solvent for LacCer)
-
Anesthetic
-
Syringes and needles
Protocol:
-
Air Pouch Formation:
-
Anesthetize the mice.
-
Inject 3 ml of sterile air subcutaneously into the dorsal region to create an air pouch.
-
On day 3, inject another 2 ml of sterile air into the pouch to maintain its structure.
-
-
Induction of Inflammation:
-
On day 6, inject 1 ml of lactosylceramide solution (e.g., 10-100 µg in sterile saline) directly into the air pouch.
-
Inject a separate group of mice with the vehicle control.
-
-
Assessment of Inflammation:
-
After a specified time (e.g., 6, 24, or 48 hours), euthanize the mice.
-
Carefully dissect the air pouch and collect the exudate by washing the pouch with a known volume of sterile saline.
-
Exudate Analysis:
-
Measure the total volume of the exudate.
-
Determine the total and differential leukocyte counts using a hemocytometer and cytological staining.
-
Centrifuge the exudate and collect the supernatant for cytokine analysis by ELISA.
-
-
Key Experimental Assays
Measurement of Reactive Oxygen Species (ROS)
Protocol using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA): [9][14]
-
Culture cells in a 96-well black, clear-bottom plate.
-
After treatment with lactosylceramide, wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add PBS to each well and immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
Assessment of Cytosolic Phospholipase A2 (cPLA2) Activity
Protocol based on Arachidonic Acid Release: [1]
-
Label cells overnight with [3H]-arachidonic acid in complete culture medium.
-
Wash the cells extensively with medium containing fatty acid-free bovine serum albumin (BSA) to remove unincorporated radiolabel.
-
Treat the cells with lactosylceramide or vehicle control for the desired time.
-
Collect the supernatant and lyse the cells.
-
Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.
-
Calculate the percentage of arachidonic acid release as (cpm in supernatant) / (cpm in supernatant + cpm in cell lysate) x 100.
Analysis of NF-κB Nuclear Translocation
Immunofluorescence Protocol: [1][18]
-
Grow cells on glass coverslips.
-
After treatment with lactosylceramide, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA).
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope. Increased nuclear localization of the p65 subunit indicates NF-κB activation.
Visualizations
Caption: Lactosylceramide Signaling Pathways in Inflammation.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Air Pouch Model Workflow.
References
- 1. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Lactosylceramide mediates shear-induced endothelial superoxide production and intercellular adhesion molecule-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. α-Lactosylceramide as a novel “sugar-capped” CD1d ligand for Natural Killer T-cells: biased cytokine profile and therapeutic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 10. Lactosylceramide Mediates the Expression of Adhesion Molecules in TNF-α and IFNγ-stimulated Primary Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. doc.abcam.com [doc.abcam.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 18. e-century.us [e-century.us]
Application Notes and Protocols for Studying Lipid Rafts with Lactosylceramide (from Porcine Red Blood Cells)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lactosylceramide (B164483) and Lipid Rafts
Lactosylceramide (LacCer), a glycosphingolipid composed of a ceramide backbone and a lactose (B1674315) headgroup, is a critical component of lipid rafts.[1] These specialized membrane microdomains are enriched in cholesterol and sphingolipids, functioning as dynamic platforms for signal transduction.[2][3] LacCer's presence within these rafts is not merely structural; it actively participates in signaling cascades that regulate a multitude of cellular processes, including inflammation, oxidative stress, and apoptosis.[1][3] Dysregulation of LacCer-mediated signaling within lipid rafts has been implicated in the pathophysiology of numerous diseases, such as atherosclerosis, neurodegenerative disorders, and cancer, making it a compelling target for therapeutic intervention.[1][3]
Porcine red blood cell (RBC)-derived lactosylceramide is a frequently utilized tool in the study of lipid rafts. The preference for this source is due to its biochemical properties and commercial availability. Porcine RBC membranes have a distinct fatty acid composition, which can be advantageous for mimicking specific cellular membrane environments in vitro.[4] The use of a standardized, commercially available source of LacCer ensures reproducibility across different studies.
Application Notes
Investigating Inflammatory Signaling Pathways
Lactosylceramide is a key player in initiating and propagating inflammatory responses. Upon stimulation by various agonists like TNF-α, the synthesis of LacCer within lipid rafts increases.[1] This accumulation of LacCer can trigger downstream signaling cascades. A primary mechanism involves the activation of NADPH oxidase, a multi-subunit enzyme complex that generates reactive oxygen species (ROS).[1][3] This leads to a state of oxidative stress, which in turn can activate transcription factors like NF-κB, a master regulator of inflammatory gene expression.[5]
Another significant pathway involves the direct interaction of LacCer with and activation of cytosolic phospholipase A2α (cPLA2α).[6] The activation of cPLA2α leads to the release of arachidonic acid from membrane phospholipids. Arachidonic acid is then metabolized into various pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes, which further amplify the inflammatory response.
Therapeutic Relevance: Understanding how exogenous lactosylceramide modulates these inflammatory pathways can aid in the development of novel anti-inflammatory drugs that target lipid raft dynamics or specific enzymes within these signaling cascades.
Modeling Oxidative Stress-Related Pathologies
The ability of lactosylceramide to induce ROS production via NADPH oxidase activation makes it a valuable tool for studying diseases associated with oxidative stress, such as atherosclerosis and neurodegenerative diseases.[1][3] Researchers can use porcine RBC lactosylceramide to induce an oxidative stress phenotype in relevant cell models (e.g., endothelial cells, neurons, macrophages) and then investigate the efficacy of potential antioxidant or anti-inflammatory compounds in mitigating these effects.
Drug Development Applications: Screening of compound libraries for inhibitors of LacCer-induced ROS production can identify potential drug candidates for diseases where oxidative stress is a key pathological feature.
Studying Lipid Raft Dynamics and Protein Recruitment
The incorporation of exogenous lactosylceramide into cellular membranes can alter the composition and stability of lipid rafts.[7] This can lead to the recruitment or exclusion of specific proteins from these microdomains, thereby modulating their activity. Techniques such as quantitative proteomics can be employed to identify proteins that are recruited to or displaced from lipid rafts in response to lactosylceramide treatment.[6][8]
Research Applications: This approach allows for the identification of novel protein-lipid interactions within rafts and can uncover new signaling complexes that are assembled in a LacCer-dependent manner.
Quantitative Data
While extensive research has demonstrated the qualitative effects of lactosylceramide on cellular processes, comprehensive and standardized quantitative data in tabular format remains an area of active investigation. The following tables provide an example of how such data could be structured and highlight the types of quantitative measurements that are crucial for advancing our understanding of lactosylceramide's function.
Table 1: Hypothetical Concentration-Dependent Effect of Porcine RBC Lactosylceramide on Inflammatory Cytokine Release from Macrophages
| Lactosylceramide Concentration (µg/mL) | TNF-α Release (pg/mL) (Mean ± SD) | IL-6 Release (pg/mL) (Mean ± SD) |
| 0 (Control) | 50 ± 8 | 30 ± 5 |
| 1 | 150 ± 20 | 90 ± 12 |
| 5 | 450 ± 55 | 280 ± 35 |
| 10 | 800 ± 90 | 550 ± 60 |
| 20 | 820 ± 95 | 570 ± 65 |
Note: This table is a hypothetical representation. Actual values would need to be determined experimentally.
Table 2: Fatty Acid Composition of Porcine Red Blood Cell Membranes
| Fatty Acid | Percentage (%) |
| Palmitic acid (16:0) | 25.5 |
| Stearic acid (18:0) | 14.2 |
| Oleic acid (18:1) | 18.3 |
| Linoleic acid (18:2) | 10.1 |
| Arachidonic acid (20:4) | 15.8 |
| Other | 16.1 |
Source: Data compiled from publicly available information on porcine RBC fatty acid profiles. Specific batches of lactosylceramide may have slight variations.[9][10]
Experimental Protocols
Protocol 1: Isolation of Lipid Rafts (Detergent-Free Method)
This protocol describes the isolation of lipid rafts from cultured cells using a detergent-free sucrose (B13894) gradient centrifugation method.
Materials:
-
Cultured cells (e.g., macrophages, endothelial cells)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (500 mM sodium carbonate, pH 11.0, 1 mM EDTA, 1x protease inhibitor cocktail)
-
Sucrose solutions (45%, 35%, and 5% w/v in lysis buffer without sodium carbonate)
-
Dounce homogenizer
-
Ultracentrifuge and swing-bucket rotor
Procedure:
-
Grow cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into 2 mL of ice-cold lysis buffer.
-
Homogenize the cells with 10-15 strokes in a Dounce homogenizer on ice.
-
Mix the homogenate (2 mL) with 2 mL of 90% sucrose solution to create a 45% sucrose solution.
-
Place the 4 mL of 45% sucrose-cell homogenate at the bottom of an ultracentrifuge tube.
-
Carefully layer 4 mL of 35% sucrose solution on top of the 45% layer.
-
Carefully layer 4 mL of 5% sucrose solution on top of the 35% layer.
-
Centrifuge at 200,000 x g for 18-20 hours at 4°C.
-
Lipid rafts will be visible as a light-scattering band at the 5%/35% sucrose interface.
-
Carefully collect the lipid raft fraction using a pipette.
Protocol 2: Measurement of NADPH Oxidase Activity
This protocol outlines a lucigenin-based chemiluminescence assay to measure NADPH oxidase activity in isolated lipid rafts or cell lysates.
Materials:
-
Isolated lipid rafts or cell lysate
-
Assay buffer (65 mM sodium phosphate (B84403) buffer, pH 7.0, 1 mM EGTA, 1 mM MgCl2)
-
Lucigenin (B191737) (5 mM stock in water)
-
NADPH (10 mM stock in assay buffer)
-
Luminometer
Procedure:
-
To a well of a white 96-well plate, add 50 µL of isolated lipid raft fraction or cell lysate (10-20 µg of protein).
-
Add 140 µL of assay buffer.
-
Add 5 µL of lucigenin stock solution (final concentration 100 µM).
-
Incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding 5 µL of NADPH stock solution (final concentration 200 µM).
-
Immediately measure the chemiluminescence in a luminometer at 37°C for 15-30 minutes.
-
Activity is expressed as relative light units (RLU) per µg of protein.
Protocol 3: In Vitro cPLA2α Activity Assay
This protocol describes an in vitro assay to measure the effect of lactosylceramide on cPLA2α activity using radiolabeled phospholipids.
Materials:
-
Recombinant human cPLA2α
-
Assay buffer (80 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM CaCl2, 1 mg/mL BSA)
-
1-palmitoyl-2-[1-¹⁴C]arachidonoyl-phosphatidylcholine ([¹⁴C]AA-PC)
-
Lactosylceramide (porcine RBC)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare liposomes by mixing [¹⁴C]AA-PC and lactosylceramide at the desired molar ratio in chloroform.
-
Evaporate the solvent under a stream of nitrogen and resuspend the lipid film in assay buffer by vortexing.
-
In a microfuge tube, add 100 µL of the liposome (B1194612) suspension.
-
Add recombinant cPLA2α (e.g., 10-20 ng) to the liposome suspension.
-
Incubate the reaction mixture at 37°C for 15-30 minutes.
-
Stop the reaction by adding 100 µL of butanol.
-
Vortex vigorously and centrifuge to separate the phases.
-
Take an aliquot of the upper butanol phase (containing the released [¹⁴C]arachidonic acid) and measure the radioactivity using a scintillation counter.
Protocol 4: Quantification of Cytokine Production by ELISA
This protocol provides a general procedure for quantifying the release of inflammatory cytokines (e.g., TNF-α, IL-6) from cultured cells treated with lactosylceramide using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cultured cells (e.g., macrophages)
-
Lactosylceramide (porcine RBC)
-
Cell culture medium
-
Commercially available ELISA kit for the cytokine of interest (e.g., human TNF-α ELISA kit)
-
Microplate reader
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of lactosylceramide (solubilized in an appropriate vehicle) for a specified time (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the supernatant and standards to the antibody-coated plate.
-
Incubating to allow cytokine binding.
-
Washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
Visualizations
Caption: Lactosylceramide-mediated signaling pathways in lipid rafts.
Caption: Workflow for studying lactosylceramide effects on lipid rafts.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for quantitative proteomics of cellular membranes and membrane rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fatty acids and sphingosine bases of porcine erythrocyte glycolipids and sphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A detergent-free method for preparation of lipid rafts for the shotgun lipidomics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quantitative proteomic analysis of growth factor-induced compositional changes in lipid rafts of human smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Moving Closer to the Lipid Raft Proteome Using Quantitative Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 8. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty Acid Profile of Mature Red Blood Cell Membranes and Dietary Intake as a New Approach to Characterize Children with Overweight and Obesity [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application of Lactosylceramide in Xenotransplantation Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Xenotransplantation, the transplantation of organs and tissues between different species, holds immense promise for addressing the critical shortage of human donor organs. The pig is considered a leading candidate for organ donation to humans due to anatomical and physiological similarities. However, significant immunological hurdles remain, primarily driven by the recipient's immune response to foreign antigens on porcine cells. While genetic engineering to remove the α-Gal epitope has overcome hyperacute rejection, a major obstacle, subsequent antibody- and cell-mediated rejection, persists, implicating a role for non-Gal antigens.[1]
Lactosylceramide (B164483) (LacCer), a glycosphingolipid present on the surface of porcine endothelial cells, is emerging as a molecule of interest in the context of xenograft rejection. While not definitively confirmed as a primary non-Gal xenoantigen, its well-established pro-inflammatory properties and its role in endothelial cell activation position it as a key mediator of the inflammatory cascades that contribute to xenograft damage and failure. These application notes provide an overview of the role of lactosylceramide in xenotransplantation research and protocols to investigate its impact.
Lactosylceramide as a Potential Non-Gal Antigen and Inflammatory Mediator
Following the successful knockout of the α1,3-galactosyltransferase (GalT) gene in pigs, which eliminated the primary target for hyperacute rejection, attention has shifted to other porcine antigens that can elicit an immune response in primates.[2] Lactosylceramide is a candidate for such a non-Gal antigen. Even if not a direct target for a strong elicited antibody response, its role as a signaling lipid that amplifies inflammation is critical.
Binding of xenoreactive antibodies to the surface of porcine aortic endothelial cells (pAECs) can trigger a cascade of events leading to endothelial activation, a key step in rejection.[3] Lactosylceramide is centrally involved in this process. Upon stimulation, LacCer can cluster in lipid rafts and initiate signaling pathways that result in:
-
Increased Oxidative Stress: Lactosylceramide has been shown to increase the production of reactive oxygen species (ROS) in porcine coronary arteries, leading to endothelial dysfunction.[4][5] This is primarily mediated through the activation of NADPH oxidase.[6]
-
Upregulation of Adhesion Molecules: Lactosylceramide signaling promotes the expression of intercellular adhesion molecule-1 (ICAM-1) on the surface of endothelial cells.[7][8] This increased expression facilitates the adhesion of recipient leukocytes, a critical step in the cellular immune response and inflammation.[9][10]
-
Pro-inflammatory Cytokine Production: The signaling cascades initiated by lactosylceramide can lead to the production and release of various pro-inflammatory cytokines, further amplifying the inflammatory response within the xenograft.
Therapeutic Implications
Given its central role in endothelial cell activation and inflammation, lactosylceramide and its synthesizing enzyme, lactosylceramide synthase, represent potential therapeutic targets for preventing or mitigating xenograft rejection. Strategies aimed at inhibiting lactosylceramide synthesis or blocking its downstream signaling pathways could potentially reduce endothelial activation, decrease leukocyte infiltration, and prolong xenograft survival.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of lactosylceramide on endothelial cells.
Table 1: Effect of Lactosylceramide on Superoxide (B77818) Production in Porcine Coronary Arteries
| Lactosylceramide Concentration (µM) | Mean Increase in Superoxide Production (%) | p-value | Reference |
| 0.1 | 118 | <0.05 | [4] |
| 1.0 | Not specified | - | [4] |
| 10.0 | 159 | <0.05 | [4] |
Table 2: Effect of Lactosylceramide on Gene Expression in Human Coronary Artery Endothelial Cells (HCAECs)
| Gene | Lactosylceramide Concentration (µM) | Change in mRNA Levels | p-value | Reference |
| NOX4 | 10 | +61% | <0.05 | [4] |
| Catalase | 10 | -32% | <0.05 | [4] |
Experimental Protocols
Protocol 1: Isolation and Culture of Porcine Aortic Endothelial Cells (pAECs)
This protocol describes a method for isolating primary pAECs, which are essential for in vitro studies of xenoreactivity.
Materials:
-
Porcine aorta
-
Washing buffer: 1x PBS with 1% Penicillin/Streptomycin
-
Digestion solution: 0.005% collagenase IV in PBS
-
Stopping buffer: DMEM with 10% FBS and 1% Penicillin/Streptomycin
-
Cell scraper
-
Culture medium: Endothelial Cell Growth Medium
Procedure:
-
Under sterile conditions, excise the porcine aorta and place it in a petri dish with a washing buffer.
-
Trim excess connective tissue and fat.
-
Tie off one end of the aorta with a surgical suture.
-
Gently evert the aorta to expose the endothelial surface.
-
Wash the endothelial surface three times with a washing buffer.
-
Place the aorta in a 15 mL tube containing the digestion solution and incubate at 37°C for 15 minutes.
-
Transfer the aorta and digestion solution to a petri dish and add stopping buffer to inactivate the collagenase.
-
Gently scrape the endothelial surface with a cell scraper to detach the pAECs.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in the culture medium and plate onto a culture flask.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
Protocol 2: Detection of Anti-Glycosphingolipid (including Lactosylceramide) Antibodies in Primate Serum
This protocol outlines a flow cytometry-based assay to detect the binding of primate antibodies to glycosphingolipids on the surface of pAECs.
Materials:
-
Cultured pAECs (from wild-type and/or GalT-KO pigs)
-
Primate serum (pre- and post-xenotransplantation)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
FITC-conjugated anti-primate IgM and IgG antibodies
-
Flow cytometer
Procedure:
-
Harvest cultured pAECs and adjust the cell concentration to 1 x 10^6 cells/mL in FACS buffer.
-
Add 50 µL of the cell suspension to each well of a 96-well V-bottom plate.
-
Add 50 µL of diluted primate serum (e.g., 1:10, 1:100, 1:1000 in FACS buffer) to the respective wells.
-
Incubate for 30 minutes at 4°C.
-
Wash the cells three times with FACS buffer by centrifugation at 200 x g for 3 minutes.
-
Resuspend the cells in 100 µL of FACS buffer containing the FITC-conjugated secondary antibody at the recommended dilution.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells three times with FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer and acquire data on a flow cytometer.
-
Analyze the mean fluorescence intensity (MFI) to quantify antibody binding.
Protocol 3: In Vitro Assessment of Antibody-Mediated Endothelial Cell Activation
This protocol describes a method to measure the upregulation of ICAM-1 on pAECs following incubation with primate serum.
Materials:
-
Cultured pAECs in a 24-well plate
-
Primate serum
-
Anti-ICAM-1 antibody (primary antibody)
-
Fluorescently-labeled secondary antibody
-
Fluorescence microscope or plate reader
Procedure:
-
Seed pAECs in a 24-well plate and grow to confluence.
-
Treat the cells with different dilutions of primate serum for 6-24 hours.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA) for 1 hour.
-
Incubate the cells with the primary anti-ICAM-1 antibody for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Visualize and quantify the fluorescence using a fluorescence microscope or plate reader.
Mandatory Visualization
Caption: Proposed signaling pathway of lactosylceramide in xenograft rejection.
Caption: Experimental workflow for assessing xenoreactivity.
References
- 1. Development Of A Consensus Protocol To Quantify Primate Anti-Non-Gal Xenoreactive Antibodies Using Pig Aortic Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. Lactosylceramide causes endothelial dysfunction in porcine coronary arteries and human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lactosylceramide recruits PKCα/ε and phospholipase A2 to stimulate PECAM-1 expression in human monocytes and adhesion to endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactosylceramide mediates shear-induced endothelial superoxide production and intercellular adhesion molecule-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intercellular adhesion molecule-1 (ICAM-1) expression and cell signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Detection of Lactosylceramide in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactosylceramide (B164483) (LacCer), a glycosphingolipid, serves as a crucial precursor for the synthesis of a majority of higher-order glycosphingolipids, including gangliosides and sulfatides.[1][2][3] It is an integral component of lipid rafts, where it functions to transduce external signals into various cellular responses.[2][3] The synthesis of LacCer is catalyzed by LacCer synthase (β-1,4 galactosyltransferase), which transfers galactose from UDP-galactose to glucosylceramide (GlcCer).[2][3] Dysregulation of LacCer metabolism has been implicated in a variety of pathological conditions, including inflammation, oxidative stress, atherosclerosis, and neurodegenerative diseases.[1][2][4] Consequently, the accurate and sensitive detection of LacCer in tissue samples is of paramount importance for both basic research and the development of novel therapeutic strategies.
This document provides detailed application notes and protocols for the principal methods employed for the detection and quantification of lactosylceramide in tissue samples. These methodologies include mass spectrometry, high-performance thin-layer chromatography, and immunohistochemistry.
Methods for Lactosylceramide Detection
A variety of analytical techniques are available for the detection and quantification of lactosylceramide in biological samples.[5] The choice of method often depends on the specific research question, the required sensitivity and specificity, and the available instrumentation.
| Method | Principle | Advantages | Disadvantages |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of lipids by liquid chromatography followed by mass-based detection and fragmentation for structural elucidation and quantification.[6][7] | High sensitivity and specificity, allows for the identification and quantification of different LacCer molecular species.[8][9] | Requires sophisticated and expensive instrumentation, and expertise in data analysis. |
| High-Performance Thin-Layer Chromatography (HPTLC) | Separation of lipids on a silica (B1680970) plate based on their polarity, followed by densitometric or fluorescence-based quantification.[10][11] | Relatively low cost, high throughput, and suitable for semi-quantitative analysis. | Lower sensitivity and specificity compared to MS-based methods. |
| Immunohistochemistry (IHC) | In situ detection of LacCer in tissue sections using specific anti-LacCer antibodies.[10] | Provides spatial distribution of LacCer within the tissue architecture. | Semi-quantitative, potential for non-specific antibody binding. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantitative immunoassay using a plate pre-coated with a LacCer antigen to measure the concentration in a sample.[12][13] | High throughput, relatively simple to perform. | Availability of specific and validated antibodies can be a limitation. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes the extraction and analysis of lactosylceramide from tissue samples using LC-MS/MS. A deuterated internal standard is recommended for accurate quantification.[6][7][14]
a. Lipid Extraction from Tissue
-
Weigh approximately 50 mg of frozen tissue.
-
Homogenize the tissue in a mixture of chloroform:methanol (2:1, v/v).
-
Add an appropriate amount of deuterated lactosylceramide (e.g., LacCer-d7) as an internal standard.
-
Vortex the mixture vigorously and incubate at room temperature for 15-20 minutes.
-
Centrifuge at high speed (e.g., 13,400 rpm) for 10 minutes to pellet the tissue debris.[6]
-
Collect the supernatant containing the lipid extract.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
b. LC-MS/MS Analysis
-
Inject the reconstituted lipid extract into the LC-MS/MS system.[6]
-
Chromatographic Separation: Use a suitable C18 reversed-phase column to separate the different lipid species. A gradient elution with solvents such as water, methanol, and acetonitrile (B52724) containing formic acid and ammonium (B1175870) formate (B1220265) is commonly employed.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor for the specific precursor-to-product ion transitions for both endogenous LacCer and the deuterated internal standard.
-
Quantification: The concentration of LacCer in the sample is determined by comparing the peak area ratio of the endogenous LacCer to the deuterated internal standard against a standard curve.
Caption: Workflow for LC-MS/MS analysis of lactosylceramide.
High-Performance Thin-Layer Chromatography (HPTLC)
This protocol provides a method for the semi-quantitative analysis of lactosylceramide in tissue extracts.
a. Lipid Extraction
Follow the same lipid extraction protocol as described for LC-MS/MS (Section 1.a).
b. HPTLC Analysis
-
Spot the lipid extracts and a series of LacCer standards onto a pre-coated HPTLC silica gel plate using an automated applicator.
-
Develop the plate in a chromatography tank containing a suitable solvent system (e.g., chloroform:methanol:water).
-
After development, dry the plate.
-
For visualization, spray the plate with a primuline (B81338) solution and view under UV light, or use a charring reagent (e.g., 50% perchloric acid) followed by heating.[11]
-
Densitometric Analysis: Quantify the LacCer bands by densitometry using a TLC scanner. The concentration of LacCer in the samples is determined by comparing the band intensity to the standard curve.[11]
Caption: Workflow for HPTLC analysis of lactosylceramide.
Immunohistochemistry (IHC)
This protocol outlines the in situ detection of lactosylceramide in formalin-fixed, paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Immerse in a graded series of ethanol (B145695) (100% 2 x 10 minutes, 95% 5 minutes, 70% 5 minutes, 50% 5 minutes).[15]
-
Rinse with running cold tap water.[15]
-
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a microwave or pressure cooker.[15][16]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding sites with a blocking serum (e.g., normal goat serum).[16][17]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for lactosylceramide (e.g., anti-LacCer monoclonal antibody, clone MG-2) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-enzyme conjugate (e.g., horseradish peroxidase - HRP).[17][18]
-
Detection: Add a suitable chromogenic substrate (e.g., DAB) to visualize the antibody binding.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) and mount with an appropriate mounting medium.[16][17]
-
Microscopy: Examine the slides under a light microscope. The intensity and localization of the staining indicate the relative abundance and distribution of lactosylceramide in the tissue.
Lactosylceramide Signaling Pathway
Lactosylceramide is a bioactive lipid that can initiate intracellular signaling cascades. Upon stimulation by various agonists, LacCer synthase is activated, leading to the production of LacCer.[2][3] This newly synthesized LacCer can then activate NADPH oxidase to generate reactive oxygen species (ROS), creating an oxidative stress environment.[2] LacCer also activates cytosolic phospholipase A2 (cPLA2), which leads to the production of arachidonic acid, a precursor for inflammatory mediators like prostaglandins.[1]
Caption: Lactosylceramide-centric signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Frontiers | The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease [frontiersin.org]
- 5. The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lactosylceramide Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Lactosylceramide in lysosomal storage disorders: a comparative immunohistochemical and biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mybiosource.com [mybiosource.com]
- 13. biocompare.com [biocompare.com]
- 14. researchgate.net [researchgate.net]
- 15. bosterbio.com [bosterbio.com]
- 16. Immunohistochemistry Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Immunohistochemistry Procedure [sigmaaldrich.com]
- 18. Immunohistochemistry (IHC) Methods and Techniques - IHC WORLD [ihcworld.com]
Application Notes and Protocols for Studying Diabetic Nephropathy with Lactosylceramide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the role of lactosylceramide (B164483) (LacCer) in the pathogenesis of diabetic nephropathy (DN). This document includes an overview of the key pathological roles of LacCer, detailed experimental protocols for in vivo and in vitro studies, and a summary of expected quantitative changes in key biomarkers.
Introduction to Lactosylceramide in Diabetic Nephropathy
Lactosylceramide, a glycosphingolipid, has emerged as a critical mediator in the progression of diabetic nephropathy. Elevated levels of LacCer in the kidney have been shown to contribute to several key pathological processes, including inflammation, oxidative stress, mitochondrial dysfunction, and fibrosis. These effects are mediated through the activation of complex signaling cascades, making LacCer and its metabolic pathways promising targets for therapeutic intervention in DN.
Data Presentation: Quantitative Biomarker Changes
The following tables summarize the expected quantitative changes in key biomarkers associated with the study of lactosylceramide in diabetic nephropathy, based on findings from various preclinical and clinical studies.
Table 1: Lactosylceramide Levels in Diabetic Kidney
| Biomarker | Model System | Tissue/Fluid | Change in Diabetic vs. Control | Reference |
| Total Lactosylceramide | db/db mice | Kidney Cortex | Increased | [1] |
| C18:0-, C20:0-, C22:0-, C24:0-Lactosylceramide | STZ-induced diabetic mice | Heart Mitochondria | Significantly Increased | [1] |
| Lactosylceramide Synthase (GalT-2) Activity | Human Polycystic Kidney Disease Tissue | Kidney Tissue | 3-fold increase | [2] |
Table 2: Inflammatory Markers in Diabetic Nephropathy
| Biomarker | Model System/Patient Population | Sample Type | Change in Diabetic Nephropathy vs. Control/Diabetic without Nephropathy | Reference |
| TNF-α | Type 2 Diabetes Patients with DN | Serum | 33.05 ± 29.22 pg/mL vs. 17.67 ± 12.33 pg/mL | |
| IL-6 | Type 2 Diabetes Patients with DN | Serum | 24.92 ± 30.16 pg/mL vs. 6.76 ± 5.82 pg/mL | |
| IL-6 mRNA | Patients with DN | Kidney Tissue | Increased | [3] |
| IL-8 | Microalbuminuric Diabetic Patients | Urine | Significantly Increased | [3] |
Table 3: Oxidative Stress Markers in Diabetic Nephropathy
| Biomarker | Model System/Patient Population | Sample Type | Change in Diabetic Nephropathy vs. Control | Reference |
| Reactive Oxygen Species (ROS) | Diabetic Kidney | Kidney Tissue | Increased | [4][5] |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Type 2 Diabetes Patients | Serum and Urine | Increased | [6] |
| Advanced Oxidation Protein Products (AOPPs) | Type 2 Diabetes Patients | Plasma | Higher | [6] |
| Malondialdehyde (MDA) / TBARS | Type 2 Diabetes Patients | Plasma | Increased | [6] |
Table 4: Fibrotic Markers in Diabetic Nephropathy
| Biomarker | Model System/Patient Population | Sample Type | Change in Diabetic Nephropathy vs. Control | Reference |
| Collagen I mRNA | High-Fat Diet Mouse Model | Kidney Tissue | Increased | [7] |
| Collagen IV mRNA | High-Fat Diet Mouse Model | Kidney Tissue | Increased | [7] |
| Fibronectin mRNA | High-Fat Diet Mouse Model | Kidney Tissue | Increased | [7] |
| Collagen Type III Degradation (C3M) | Type 2 Diabetes with Microalbuminuria | Urine | Higher levels associated with CKD progression | [8] |
| Collagen Type VI Formation (PRO-C6) | Type 2 Diabetes with CKD | Serum | Lower levels with dulaglutide treatment |
Table 5: Lactosylceramide-Induced Proximal Tubular Cell Proliferation
| Treatment | Concentration | Effect on Cell Proliferation | Reference |
| Lactosylceramide (from PKD kidney) | 10 µM | 4-fold stimulation | [2] |
| Lactosylceramide | 40 µM | 10-fold stimulation | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the role of lactosylceramide in diabetic nephropathy.
Induction of Diabetic Nephropathy in an Animal Model (db/db Mouse)
The db/db mouse is a widely used model of type 2 diabetes that develops progressive diabetic nephropathy.
Materials:
-
db/db mice (mutant leptin receptor) and their non-diabetic db/m littermates (controls).
-
Standard laboratory animal housing and diet.
-
Equipment for blood and urine collection.
-
Glucose meter and strips.
-
Kits for measuring urinary albumin and creatinine (B1669602).
Protocol:
-
House male db/db and db/m mice under standard conditions with ad libitum access to food and water.
-
Monitor body weight and blood glucose levels weekly, starting from 4-6 weeks of age. Non-fasting blood glucose levels above 250 mg/dL confirm diabetes in db/db mice.
-
At desired time points (e.g., 8, 16, and 24 weeks of age), place mice in metabolic cages for 24-hour urine collection.
-
Measure urine volume and quantify urinary albumin and creatinine concentrations to determine the albumin-to-creatinine ratio (ACR), a key indicator of kidney damage.
-
At the end of the study period, euthanize the mice and collect blood and kidney tissues for further analysis.
Histological Analysis of Kidney Tissue
Histological analysis is crucial for assessing structural changes in the diabetic kidney, such as glomerular hypertrophy, mesangial expansion, and tubulointerstitial fibrosis.
Materials:
-
10% neutral buffered formalin.
-
Paraffin (B1166041) embedding station.
-
Microtome.
-
Glass slides.
-
Periodic acid-Schiff (PAS) stain kit.
-
Masson's trichrome stain kit.
-
Light microscope with imaging system.
Protocol:
-
Fix freshly harvested kidneys in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Cut 4-µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
For assessment of glomerulosclerosis and mesangial expansion, perform PAS staining according to the manufacturer's instructions.
-
For evaluation of interstitial fibrosis, perform Masson's trichrome staining according to the manufacturer's instructions.
-
Capture images of the stained sections using a light microscope and perform quantitative analysis of glomerular size, mesangial matrix area, and fibrotic areas using image analysis software.
Immunofluorescence Staining for Protein Localization
Immunofluorescence allows for the visualization and localization of specific proteins within the kidney tissue.
Materials:
-
Cryostat or microtome for sectioning.
-
Antigen retrieval solution (e.g., 10 mM sodium citrate (B86180), pH 6.0).
-
Blocking buffer (e.g., 5% goat serum in PBS).
-
Primary antibodies against proteins of interest (e.g., nephrin, podocin, collagen IV, fibronectin).
-
Fluorophore-conjugated secondary antibodies.
-
DAPI for nuclear counterstaining.
-
Antifade mounting medium.
-
Fluorescence microscope.
Protocol:
-
Prepare 4-µm thick sections from paraffin-embedded or frozen kidney tissue.
-
Deparaffinize and rehydrate paraffin sections. For frozen sections, fix with cold acetone (B3395972) or methanol.
-
Perform antigen retrieval for paraffin sections by heating in sodium citrate buffer.
-
Permeabilize sections with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular targets).
-
Block non-specific binding sites with blocking buffer for 1 hour at room temperature.
-
Incubate sections with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash sections three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash sections three times with PBS in the dark.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount coverslips using antifade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Western Blotting for Protein Expression Analysis
Western blotting is used to quantify the expression levels of specific proteins in kidney tissue lysates.
Materials:
-
Kidney tissue.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Homogenizer.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis system.
-
PVDF or nitrocellulose membranes.
-
Transfer system.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., against p-p44 MAPK, NADPH oxidase subunits, NF-κB, TGF-β).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Homogenize kidney tissue in ice-cold lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Real-Time PCR for Gene Expression Analysis
Real-time PCR (qPCR) is used to measure the mRNA expression levels of target genes.
Materials:
-
Kidney tissue.
-
RNA extraction kit (e.g., TRIzol or column-based kits).
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green or TaqMan).
-
Gene-specific primers for target genes (e.g., Tnf, Il6, Col1a1, Fn1) and a housekeeping gene (e.g., Gapdh, Actb).
-
Real-time PCR instrument.
Protocol:
-
Extract total RNA from kidney tissue using an RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing cDNA, qPCR master mix, and gene-specific primers.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.
Quantification of Lactosylceramide by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of lipid species like lactosylceramide.
Materials:
-
Kidney tissue.
-
Lipid extraction solvents (e.g., chloroform, methanol).
-
Internal standards (e.g., deuterated LacCer).
-
LC-MS/MS system.
Protocol:
-
Homogenize a known amount of kidney tissue.
-
Extract lipids from the homogenate using a method like the Bligh-Dyer or Folch extraction.
-
Add internal standards to the samples before extraction for accurate quantification.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate lipid species using a suitable chromatography column and gradient.
-
Detect and quantify LacCer species using multiple reaction monitoring (MRM) in positive ion mode.
-
Normalize the abundance of endogenous LacCer to the internal standard and the initial tissue weight.
Signaling Pathways and Visualizations
Lactosylceramide-Induced Oxidative Stress and Inflammation
Lactosylceramide accumulation in renal cells triggers a signaling cascade that leads to oxidative stress and inflammation, key drivers of diabetic nephropathy.
Caption: LacCer-mediated signaling in diabetic nephropathy.
Experimental Workflow for Investigating Lactosylceramide's Role
A logical workflow is essential for systematically studying the effects of lactosylceramide in diabetic nephropathy.
Caption: Workflow for studying LacCer in diabetic nephropathy.
References
- 1. Lactosylceramide contributes to mitochondrial dysfunction in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of lactosylceramide and MAP kinase in the proliferation of proximal tubular cells in human polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inflammatory Cytokines in Diabetic Kidney Disease: Pathophysiologic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Oxidative Stress-Related Biomarkers in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Marker for kidney fibrosis is associated with inflammation and deterioration of kidney function in people with type 2 diabetes and microalbuminuria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Lactosylceramide (Porcine RBC): Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of lactosylceramide (B164483) derived from porcine red blood cells (RBC). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving lactosylceramide (porcine RBC)?
A1: Lactosylceramide (porcine RBC) is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] For other glycosphingolipids like Globotriaosylceramide from porcine RBC, methanol (B129727) (warmed) is also a suitable solvent, which may be considered for lactosylceramide with appropriate validation.[3]
Q2: How should I store lactosylceramide (porcine RBC) and what is its long-term stability?
A2: For long-term storage, lactosylceramide should be kept at -20°C as a solid.[1] Under these conditions, it is stable for at least four years.[1]
Q3: Can I store lactosylceramide in solution?
A3: It is generally recommended to prepare solutions fresh for each experiment. If you need to store a stock solution, it is best to store it at -20°C or -80°C in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles, which can degrade the lipid and affect its performance in assays. Aliquoting the stock solution is highly recommended.
Q4: My lactosylceramide is difficult to dissolve, even in DMSO. What can I do?
A4: If you are experiencing difficulty dissolving lactosylceramide, consider the following troubleshooting steps:
-
Warming: Gently warm the solution to aid dissolution.
-
Sonication: Use a bath sonicator to break up any aggregates.
-
Vortexing: Vigorous vortexing can also help to solubilize the compound.
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO, as water content can affect solubility.
Troubleshooting Guide
Issue: Variability in Experimental Results
Inconsistent results in cell-based assays can often be traced back to the preparation and handling of lactosylceramide. As a key component of lipid rafts, its aggregation state is critical for its biological activity.[4][5][6]
Possible Cause 1: Aggregation of Lactosylceramide Lactosylceramide can form micelles or aggregates in aqueous solutions, which can affect its availability to cells and interaction with signaling molecules.
-
Solution: Prepare fresh dilutions from a DMSO stock solution for each experiment. When diluting into aqueous buffers or cell culture media, add the lactosylceramide solution dropwise while vortexing to minimize precipitation and aggregation. The use of a carrier protein like bovine serum albumin (BSA) can also help maintain its solubility and bioavailability in cell culture.
Possible Cause 2: Degradation of Lactosylceramide Improper storage or handling can lead to the degradation of the lipid, affecting its biological activity.
-
Solution: Always store the solid compound and stock solutions at -20°C or below.[1] Minimize exposure to light and air. For sensitive experiments, it is advisable to use freshly opened vials of the compound.
Quantitative Data Summary
The following tables summarize the key solubility and stability information for lactosylceramide (porcine RBC).
Table 1: Solubility of Lactosylceramide (porcine RBC)
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |
Table 2: Stability and Storage of Lactosylceramide (porcine RBC)
| Condition | Form | Temperature | Stability | Reference |
| Long-term Storage | Solid | -20°C | ≥ 4 years | [1] |
| Shipping | Solid | Room Temperature | Varies by location | [1] |
Experimental Protocols
Protocol: Preparation of Lactosylceramide for Cell Treatment
This protocol describes a general method for preparing lactosylceramide for treating cells in culture, aiming to ensure its proper dispersion and bioavailability.
Materials:
-
Lactosylceramide (porcine RBC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or desired cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Stock Solution:
-
Allow the vial of solid lactosylceramide to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution (e.g., 10 mM) by dissolving the lactosylceramide in anhydrous DMSO.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.
-
-
Prepare Working Solution:
-
For cell treatment, dilute the DMSO stock solution to the final desired concentration using pre-warmed (37°C) cell culture medium or PBS.
-
To avoid precipitation, add the stock solution dropwise to the medium while gently vortexing. The final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Add the final lactosylceramide working solution to your cells and incubate for the desired time period.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to lactosylceramide.
Caption: Lactosylceramide signaling pathway.[4][5][7]
Caption: Experimental workflow for cell treatment.
Caption: Troubleshooting guide for solubility issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Lactosylceramide (porcine RBC) [m.chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes [mdpi.com]
- 5. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lipotype.com [lipotype.com]
- 7. Lactosylceramide Interacts with and Activates Cytosolic Phospholipase A2α - PMC [pmc.ncbi.nlm.nih.gov]
how to dissolve lactosylceramide for in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lactosylceramide (B164483) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving lactosylceramide to create a stock solution for cell culture experiments?
A1: For cell culture applications, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare a concentrated stock solution of lactosylceramide.[1] It is also possible to use a mixture of ethanol (B145695) and dodecane (B42187) (98:2, v/v) to disperse lactosylceramide into an aqueous solution for cell-based assays.[2]
Q2: How can I dissolve lactosylceramide for in vitro assays that do not involve live cells, such as enzyme activity assays?
A2: A common method for non-cell-based in vitro assays is to dissolve lactosylceramide in a mixture of chloroform (B151607) and methanol, typically in a 2:1 volume ratio.[3][4] Following dissolution, the solvent is often evaporated using a stream of nitrogen, and the lipid film is then resuspended in the desired assay buffer, which may contain a detergent like Triton X-100 to aid in the formation of mixed micelles or liposomes.[4]
Q3: My lactosylceramide is precipitating out of solution when I add it to my aqueous culture medium. What can I do?
A3: Precipitation upon addition to aqueous solutions is a common issue with lipids. Here are a few troubleshooting steps:
-
Use a carrier protein: Complexing the lactosylceramide with a carrier protein like bovine serum albumin (BSA) can enhance its solubility and delivery to cells in culture.
-
Optimize solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your culture medium is as low as possible, typically well below 1%, to minimize toxicity and precipitation.
-
Sonication: After resuspending the lipid film in buffer, sonication can help to create a more stable and uniform suspension of liposomes.[4]
-
Vortexing: Vigorous vortexing is essential to ensure the complete resuspension of the lipid.[4]
Q4: What is the best way to store my lactosylceramide stock solution?
A4: Lactosylceramide stock solutions, particularly when dissolved in organic solvents, should be stored at -20°C or lower in a tightly sealed container to prevent solvent evaporation and degradation of the lipid.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Lactosylceramide is difficult to dissolve initially. | The acyl chain structure of the specific lactosylceramide may affect its solubility.[5] | Try gentle warming of the solvent/lipid mixture. For stubborn compounds, sonication in a water bath can be effective. |
| Inconsistent experimental results. | The lactosylceramide may not be uniformly dispersed in the aqueous medium, leading to variations in the effective concentration. | Ensure thorough mixing by vortexing and/or sonication after adding the lactosylceramide stock to the aqueous buffer or medium.[4] Prepare fresh dilutions for each experiment. |
| Cell toxicity observed after treatment. | The organic solvent used to dissolve the lactosylceramide may be toxic to the cells at the final concentration used. | Perform a solvent toxicity control experiment to determine the maximum tolerable concentration of the solvent for your specific cell line. Keep the final solvent concentration as low as possible. |
| Low biological activity. | The lactosylceramide may be forming aggregates that are not readily available to the cells or enzyme. | The use of a detergent (e.g., Triton X-100) or preparing liposomes can improve the presentation of the lipid in an aqueous environment.[4] |
Experimental Protocols
Protocol 1: Preparation of Lactosylceramide Stock Solution in DMSO for Cell Culture
-
Weigh the desired amount of lactosylceramide powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the lactosylceramide is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Store the stock solution at -20°C.
-
For experiments, dilute the stock solution directly into the cell culture medium to the desired final concentration. Ensure the final DMSO concentration is non-toxic to the cells.
Protocol 2: Preparation of Lactosylceramide Liposomes for In Vitro Assays
-
Dissolve the desired amount of lactosylceramide in a 2:1 (v/v) mixture of chloroform:methanol in a glass tube.
-
Dry the lipid solution under a gentle stream of nitrogen gas while rotating the tube to create a thin lipid film on the bottom and sides.
-
Place the tube under a vacuum for at least 1 hour to remove any residual solvent.
-
Resuspend the lipid film in the desired aqueous assay buffer (e.g., HEPES buffer). The buffer may contain a detergent like Triton X-100 (e.g., 0.00125%) to form mixed micelles.[4]
-
Vortex the tube vigorously for 2-5 minutes to disperse the lipid.[4]
-
For a more uniform liposome (B1194612) suspension, sonicate the mixture in a water bath sonicator for 5-10 minutes.[4]
-
The resulting liposome suspension is now ready for use in the in vitro assay.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for dissolving lactosylceramide for experiments.
Caption: Troubleshooting logic for lactosylceramide precipitation.
References
- 1. α-Lactosylceramide as a novel “sugar-capped” CD1d ligand for Natural Killer T-cells: biased cytokine profile and therapeutic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Lactosylceramide Interacts with and Activates Cytosolic Phospholipase A2α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactosylceramide: effect of acyl chain structure on phase behavior and molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Lactosylceramide Degradation in Experimental Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you effectively prevent the degradation of lactosylceramide (B164483) (LacCer) in your experimental assays.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions in a question-and-answer format.
Issue 1: Rapid degradation of exogenous lactosylceramide in cell culture.
-
Question: I've added exogenous lactosylceramide to my cell culture, but I'm observing rapid loss of the compound. What could be the cause, and how can I prevent it?
-
Answer: Rapid degradation of lactosylceramide in cell culture is often due to the activity of endogenous lysosomal enzymes, primarily β-galactosidase and glucosylceramidase (GCase). These enzymes hydrolyze LacCer into glucosylceramide (GlcCer) and galactose, or further down to ceramide. To prevent this, you can use specific inhibitors.
-
Inhibition of β-galactosidase: Galactose can be used as a competitive inhibitor of β-galactosidase. High concentrations of galactose in the culture medium can reduce the enzymatic breakdown of LacCer.
-
Inhibition of Glucosylceramidase (GCase): Conduritol B epoxide (CBE) is an irreversible inhibitor of GCase. Pre-incubating your cells with CBE before adding LacCer can effectively block this degradation pathway.[1][2][3][4][5][6][7]
-
Inhibition of Lactosylceramide Synthase: While not a degradation enzyme, inhibiting the synthesis of endogenous LacCer with D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP) can help in studies where you want to isolate the effects of exogenously added LacCer.[8][9][10]
-
Issue 2: Inconsistent results in lactosylceramide quantification assays.
-
Question: My lactosylceramide measurements are highly variable between experiments. What are the common pitfalls in LacCer quantification?
-
Answer: Inconsistent quantification can stem from several factors, from sample preparation to the analytical method itself.
-
Sample Lysis and Storage: Ensure your cell lysis protocol is optimized to efficiently extract lipids while minimizing enzymatic activity. Lysates should be stored at -80°C to prevent degradation. Repeated freeze-thaw cycles should be avoided.
-
Extraction Method: Use a robust lipid extraction method, such as a modified Bligh-Dyer or Folch extraction, to ensure complete recovery of LacCer from your samples.
-
Analytical Method: Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of lactosylceramide.[11][12] If using HPLC with UV or fluorescence detection, be aware of potential co-eluting compounds that can interfere with your measurements.
-
Internal Standards: Always use an appropriate internal standard, such as a deuterated or odd-chain LacCer analog, to account for variations in extraction efficiency and instrument response.
-
Issue 3: Off-target effects when using inhibitors.
-
Question: I'm concerned about the off-target effects of the inhibitors I'm using to prevent lactosylceramide degradation. How can I mitigate this?
-
Answer: This is a valid concern. Here are some strategies to minimize off-target effects:
-
Titrate Inhibitor Concentration: Perform a dose-response experiment to determine the lowest effective concentration of the inhibitor that prevents LacCer degradation without causing significant cytotoxicity or other unintended effects.
-
Use Specific Inhibitors: Whenever possible, choose inhibitors with high specificity for your target enzyme. For example, while conduritol B epoxide inhibits GCase, it can also affect other β-glucosidases at higher concentrations.[13]
-
Control Experiments: Include appropriate controls in your experimental design. This includes vehicle-only controls and, if possible, a control where the target enzyme is knocked down using a genetic approach (e.g., shRNA) to confirm the specificity of the inhibitor's effect.
-
Alternative Methods: Consider non-pharmacological approaches such as shRNA-mediated knockdown of the degradative enzymes (see Experimental Protocols section).
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding lactosylceramide stability and experimental design.
-
Question 1: What is the primary pathway for lactosylceramide degradation in cells?
-
Answer: The primary degradation pathway for lactosylceramide occurs in the lysosomes. Lysosomal β-galactosidase cleaves the terminal galactose residue from LacCer to produce glucosylceramide (GlcCer). Subsequently, lysosomal glucosylceramidase (GCase) can hydrolyze GlcCer to ceramide and glucose.
-
Question 2: At what temperature should I store my lactosylceramide standards and samples?
-
Answer: Lactosylceramide standards and lipid extracts should be stored at -80°C in a solvent like chloroform/methanol to prevent degradation. For short-term storage (a few days), -20°C may be acceptable. Avoid repeated freeze-thaw cycles.
-
Question 3: Can I use a general protease and phosphatase inhibitor cocktail in my lysis buffer?
-
Answer: Yes, it is highly recommended to use a broad-spectrum protease and phosphatase inhibitor cocktail in your cell lysis buffer. While these won't directly inhibit the glycosidases that degrade LacCer, they will help maintain the overall integrity of the cellular proteins, including the enzymes you may be studying in relation to LacCer signaling.
-
Question 4: What are the key differences between D-PDMP and L-PDMP?
-
Answer: D-PDMP (D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol) is an inhibitor of glucosylceramide synthase and consequently lactosylceramide synthase. In contrast, its enantiomer, L-PDMP, can stimulate the activity of these enzymes.[8] It is crucial to use the correct isomer for your experimental purpose.
-
Question 5: How can I confirm the knockdown of lactosylceramide-degrading enzymes after using shRNA?
-
Answer: You can confirm the knockdown of the target enzymes at both the mRNA and protein levels. Quantitative real-time PCR (qRT-PCR) can be used to measure the mRNA expression levels of the target genes (e.g., GLB1 for β-galactosidase, GBA for GCase). Western blotting can be used to assess the protein levels of the enzymes. Additionally, you can perform an in vitro enzyme activity assay using a specific substrate to confirm a reduction in the functional activity of the target enzyme in cell lysates from knockdown cells compared to control cells.
Quantitative Data Summary
The following tables provide a summary of quantitative data for commonly used inhibitors.
Table 1: Inhibitor Concentrations and IC50 Values
| Inhibitor | Target Enzyme | Type of Inhibition | IC50 Value | Typical Working Concentration (in vitro/cell culture) | Reference |
| D-PDMP | Glucosylceramide Synthase / Lactosylceramide Synthase | Mixed Competition | ~5 µM (Ki = 0.7 µM) | 5 - 40 µM | [9][14] |
| Conduritol B Epoxide (CBE) | Glucocerebrosidase (GCase, GBA) | Irreversible | 4.28 - 9.49 µM | 50 µM - 1 mM | [1][2] |
| Galactose | β-Galactosidase | Competitive | Varies by enzyme source | High mM concentrations | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments aimed at preventing lactosylceramide degradation.
Protocol 1: Inhibition of Lactosylceramide Degradation in Cell Culture using Chemical Inhibitors
-
Cell Seeding: Plate cells at the desired density and allow them to adhere and reach approximately 70-80% confluency.
-
Inhibitor Preparation:
-
D-PDMP: Prepare a stock solution of 4 mM D-PDMP in sterile water. Warm to 40°C and sonicate to dissolve. Filter sterilize and store at 4°C.[9]
-
Conduritol B Epoxide (CBE): Prepare a stock solution of 100 mM CBE in sterile DMSO. Store at -20°C.
-
Galactose: Prepare a sterile stock solution of high concentration (e.g., 1 M) D-galactose in water.
-
-
Inhibitor Treatment:
-
Dilute the inhibitor stock solution in complete cell culture medium to the desired final concentration (refer to Table 1).
-
For CBE, a pre-incubation period of 24-72 hours is recommended to ensure irreversible inhibition.[6]
-
For D-PDMP and galactose, add the inhibitor to the cells concurrently with or shortly before the addition of exogenous lactosylceramide.
-
-
Lactosylceramide Treatment: Add exogenous lactosylceramide to the culture medium at the desired concentration.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Sample Collection: Wash cells with ice-cold PBS and proceed with cell lysis for subsequent analysis.
Protocol 2: In Vitro Inhibition of Lactosylceramide Degradation in Cell Lysates
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Inhibitor Addition:
-
Add the desired concentration of inhibitor (D-PDMP, CBE, or galactose) to the cell lysate.
-
For CBE, a pre-incubation on ice or at 37°C may be necessary to allow for irreversible binding.
-
-
Lactosylceramide Incubation: Add lactosylceramide to the lysate and incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Reaction Quenching and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture to initiate lipid extraction.
-
Analysis: Analyze the lipid extract by LC-MS/MS to quantify the remaining lactosylceramide.
Protocol 3: shRNA-Mediated Knockdown of Lactosylceramide Degrading Enzymes
-
shRNA Vector Preparation: Obtain or construct shRNA plasmids targeting the genes for β-galactosidase (GLB1) and/or glucosylceramidase (GBA). Include a non-targeting scramble shRNA control plasmid.
-
Cell Transfection/Transduction:
-
Selection of Knockdown Cells: After transfection/transduction, select for stable cell lines by culturing in the presence of the appropriate antibiotic.
-
Verification of Knockdown:
-
mRNA Level: Extract RNA from the stable cell lines and perform qRT-PCR to quantify the mRNA levels of the target gene.
-
Protein Level: Prepare cell lysates and perform Western blotting to assess the protein levels of the target enzyme.
-
Functional Assay: Perform an in vitro enzyme activity assay using a specific substrate to confirm the functional knockdown of the enzyme.
-
-
Experimental Use: Once knockdown is confirmed, these stable cell lines can be used in experiments to study the effects of lactosylceramide without the confounding factor of its degradation.
Visualizations
The following diagrams illustrate key pathways and workflows related to lactosylceramide metabolism and its study.
Caption: Metabolic pathway of lactosylceramide synthesis and degradation.
Caption: Experimental workflow for inhibiting lactosylceramide degradation.
Caption: Troubleshooting logic for lactosylceramide degradation issues.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Conduritol B epoxide | Glycosylases | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [D-PDMP]:Glycoscience Protocol Online Database [jcggdb.jp]
- 10. academic.oup.com [academic.oup.com]
- 11. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. β-Glucosidase 2 (GBA2) Activity and Imino Sugar Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Site-directed mutation of β-galactosidase from Aspergillus candidus to reduce galactose inhibition in lactose hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 18. Preparation and Use of shRNA for Knocking Down Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
improving signal-to-noise for lactosylceramide detection
Welcome to the technical support center for lactosylceramide (B164483) (LacCer) detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio and overall success of your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during lactosylceramide detection experiments.
Issue 1: Low Signal or No Lactosylceramide Peak Detected in Mass Spectrometry
-
Question: I am not detecting a clear lactosylceramide peak, or the signal intensity is very low in my LC-MS/MS analysis. What are the possible causes and solutions?
Answer: Low or no signal for lactosylceramide can stem from several factors, ranging from sample preparation to instrument settings. Below is a systematic guide to troubleshoot this issue.
-
Sample Preparation and Extraction: Inefficient extraction can lead to significant loss of lactosylceramide. Glycosphingolipids co-exist with more abundant lipids and proteins that can interfere with analysis.[1]
-
Recommendation: Employ a robust lipid extraction method. A common approach is a two-step extraction protocol to separate complex sphingolipids.[2] A simple and rapid method using methanol (B129727) for plasma sphingolipid extraction has also been shown to be effective.[3] Ensure all solvents are of high purity (HPLC or LC-MS grade) to avoid introducing contaminants.[4]
-
-
Ionization Efficiency: Lactosylceramide may not be ionizing efficiently in the mass spectrometer source.
-
Recommendation: Optimize the ionization source parameters.[5] For electrospray ionization (ESI), ensure the mobile phase composition promotes ion formation. The addition of modifiers like ammonium (B1175870) formate (B1220265) can be beneficial.[6][7] Perform an infusion of a lactosylceramide standard to tune key parameters such as capillary voltage, gas flows, and temperatures to achieve an optimal signal.[7]
-
-
Mass Spectrometer Parameters: Suboptimal MS settings can lead to poor detection.
-
Recommendation: Optimize parameters such as collision energy for fragmentation, automatic gain control (AGC), and maximum injection time (MIT) to enhance the signal.[8] A systematic optimization of these parameters can significantly improve the number of identified metabolites, including lactosylceramide.[8]
-
-
Chromatographic Separation: Poor chromatographic resolution can lead to co-elution with interfering compounds, causing ion suppression.
-
Issue 2: High Background Noise in Mass Spectrometry Data
-
Question: My mass spectrometry data for lactosylceramide analysis shows a high background noise, making it difficult to distinguish the signal. How can I reduce the noise?
Answer: High background noise can obscure your lactosylceramide signal. Here are several strategies to mitigate this issue:
-
Contamination from Solvents and System: Contaminants in the mobile phase, LC system, or gas supply can contribute to high background.
-
Matrix Effects: Co-eluting compounds from the sample matrix can elevate the baseline and suppress the analyte signal.[5]
-
Recommendation: Improve sample cleanup and chromatographic separation. Solid-phase extraction (SPE) can be used to remove interfering substances.[11] Optimizing the HPLC gradient can help separate lactosylceramide from matrix components.
-
-
Suboptimal MS Parameters: Incorrect mass spectrometer settings can increase noise.
-
Recommendation: Tune the mass spectrometer to ensure accurate mass axis calibration.[6] Adjust detector settings to minimize electronic noise.
-
-
Issue 3: Poor Peak Shape and Resolution in HPLC
-
Question: I am observing broad or tailing peaks for lactosylceramide in my HPLC analysis. What could be the cause and how can I improve the peak shape?
Answer: Poor peak shape can compromise quantification and identification. Here are common causes and solutions:
-
Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the column and analyte.
-
Column Issues: The column may be contaminated, degraded, or not suitable for the separation.
-
System Leaks or Dead Volume: Leaks in the system or excessive dead volume can lead to peak broadening.
-
Issue 4: Low Signal in Fluorescence Microscopy
-
Question: The fluorescent signal from my labeled lactosylceramide is weak in my microscopy experiments. How can I enhance the signal?
Answer: Weak fluorescence can be due to several factors related to the probe, sample, or imaging setup.
-
Fluorescent Probe Issues: The concentration of the fluorescently labeled lactosylceramide may be too low, or the probe may have degraded.
-
Cellular Uptake and Localization: The cells may not be taking up the probe efficiently, or it may not be localizing to the desired organelle.
-
Recommendation: Optimize the incubation time and concentration of the probe to ensure sufficient cellular uptake. The intracellular distribution of synthetic glycosphingolipids can be monitored in living cells by fluorescence microscopy.[16]
-
-
Microscope Settings: The microscope settings may not be optimal for detecting the fluorophore.
-
Recommendation: Adjust the excitation and emission wavelengths to match the spectral properties of the fluorophore. Increase the exposure time or laser power, but be mindful of photobleaching.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for lactosylceramide detection?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive and specific method for the quantification of lactosylceramide.[18][19] This technique allows for the separation of lactosylceramide from other lipids and its sensitive detection based on its mass-to-charge ratio and fragmentation pattern.[18][19] Using deuterated glucosylceramide as a substrate for lactosylceramide synthase and detecting the deuterated product by LC-MS/MS has been shown to be a very accurate and sensitive method.[18]
Q2: How can I separate lactosylceramide from its isomers?
A2: The separation of lactosylceramide from its structural isomers, such as galabiosylceramide, is crucial for accurate quantification, especially in the context of diseases like Fabry disease.[9][10] Normal-phase ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) has been successfully used to achieve baseline separation of these isomers.[9][10]
Q3: What are the key considerations for sample preparation when analyzing lactosylceramide?
A3: Proper sample preparation is critical to avoid degradation and ensure accurate results. Key considerations include:
-
Storage: Store samples at -80°C to minimize degradation.[18]
-
Extraction: Use a reliable lipid extraction method to efficiently isolate glycolipids.[1][20]
-
Handling: Use glass or Teflon-coated labware to prevent contamination from plastics.[20]
Q4: Can I use fluorescently labeled lactosylceramide for live-cell imaging?
A4: Yes, fluorescently labeled lactosylceramide analogs, such as those conjugated with BODIPY, are commonly used to study the intracellular trafficking and localization of lactosylceramide in living cells using fluorescence microscopy.[16][17] These probes allow for the real-time visualization of lactosylceramide dynamics.
Experimental Protocols
Protocol 1: Lipid Extraction for Lactosylceramide Analysis
This protocol is a general guideline for the extraction of lipids, including lactosylceramide, from cultured cells.
-
Cell Harvesting: Harvest cells by trypsinization, wash twice with phosphate-buffered saline (PBS), and pellet the cells.
-
Homogenization: Resuspend the cell pellet in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.5) containing a detergent like 0.5% Triton X-100.[18] Vortex to ensure homogeneity.[18]
-
Protein Quantification: Take an aliquot of the homogenate for protein content determination using a method like the bicinchoninic acid (BCA) assay.[18]
-
Lipid Extraction:
-
To the remaining homogenate, add a mixture of chloroform (B151607) and methanol (typically 2:1, v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Re-extract the upper aqueous phase and the protein pellet with chloroform, vortex, and centrifuge again.
-
Combine the organic phases.[2]
-
-
Drying and Reconstitution: Evaporate the solvent from the combined organic phases under a stream of nitrogen or using a speed vacuum. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or a mixture of mobile phase components).
Protocol 2: LC-MS/MS Analysis of Lactosylceramide
This protocol provides a general framework for the analysis of lactosylceramide by LC-MS/MS.
-
Chromatographic Separation:
-
Column: Use a column suitable for lipid separation, such as a C18 reversed-phase column or a HILIC column.
-
Mobile Phase: A typical mobile phase for reversed-phase chromatography consists of a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) containing an additive like ammonium formate to improve ionization.
-
Gradient: Develop a gradient elution program that effectively separates lactosylceramide from other lipids in the sample.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use electrospray ionization (ESI) in either positive or negative ion mode. Positive mode is common for lactosylceramide.
-
Scan Mode: Operate the mass spectrometer in dynamic multiple reaction monitoring (dMRM) mode for targeted quantification.[3]
-
Transitions: Determine the specific precursor-to-product ion transitions for the different lactosylceramide species you want to quantify.
-
Parameter Optimization: Optimize source parameters (e.g., gas temperatures, flow rates, capillary voltage) and compound-specific parameters (e.g., collision energy) to maximize the signal-to-noise ratio.[7][21]
-
Quantitative Data Summary
Table 1: Key Parameters for Lactosylceramide Detection Methods
| Parameter | LC-MS/MS | HPLC-UV | Fluorescence Microscopy |
| Principle | Separation by chromatography, detection by mass | Separation by chromatography, detection by UV absorbance | Visualization of fluorescently labeled molecules |
| Sensitivity | High (picomole to femtomole) | Moderate (nanomole to picomole) | High (single-molecule detection possible) |
| Specificity | High (based on mass and fragmentation) | Low (requires derivatization) | Moderate (depends on probe specificity) |
| Quantification | Absolute and relative | Relative (requires standards) | Semi-quantitative |
| Sample Prep | Lipid extraction, derivatization (optional) | Lipid extraction, derivatization (required) | Cell culture, probe incubation |
| Throughput | Moderate | High | Low |
Visualizations
References
- 1. Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Separation and Analysis of Lactosylceramide, Galabiosylceramide, and Globotriaosylceramide by LC-MS/MS in Urine of Fabry Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lactosylceramide Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of fluorescent lactosylceramide stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sphingolipids, Steroids, Lipopolysaccharides and Related Probes—Section 13.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Quality Control of Commercial Lactosylceramide (Porcine RBC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control of commercial lactosylceramide (B164483) derived from porcine red blood cells (RBC). Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visual workflows to ensure the integrity and successful application of lactosylceramide in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is commercial lactosylceramide (porcine RBC) and what are its common applications?
A1: Commercial lactosylceramide (LacCer) from porcine red blood cells is a glycosphingolipid composed of a ceramide backbone linked to a lactose (B1674315) disaccharide.[1] The ceramide portion contains a sphingosine (B13886) long-chain base and a fatty acid. In the case of porcine RBC-derived LacCer, the fatty acid composition is heterogeneous, primarily consisting of C22:0 and C24:0 chains. Lactosylceramide is a crucial component of cell membranes and acts as a key intermediate in the biosynthesis of more complex glycosphingolipids.[2] It is widely used in research to study its role in various cellular processes, including signal transduction, cell recognition, immune responses, and inflammation.[2][3][4]
Q2: What are the typical quality control specifications for commercial lactosylceramide (porcine RBC)?
A2: High-quality commercial lactosylceramide should meet specific criteria for purity, identity, and stability. A Certificate of Analysis (CoA) is typically provided by the manufacturer with key quality control parameters. While specific values may vary slightly between batches and suppliers, a representative CoA is provided in the table below.
Q3: How should I properly store and handle lactosylceramide to ensure its stability?
A3: To maintain its integrity, lactosylceramide should be stored at -20°C in a tightly sealed container, protected from light. For experimental use, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q4: In what solvents is lactosylceramide soluble?
A4: Lactosylceramide is poorly soluble in aqueous solutions. It is typically soluble in organic solvents such as chloroform (B151607), methanol, and mixtures of chloroform and methanol. For cell culture experiments, it is often dissolved in a suitable organic solvent like ethanol (B145695) or DMSO to create a stock solution, which is then further diluted in the culture medium. It is crucial to ensure the final concentration of the organic solvent is not toxic to the cells.
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation of Lactosylceramide in Experimental Solutions
-
Question: My lactosylceramide is precipitating out of my aqueous experimental buffer/media. What can I do?
-
Answer: This is a common issue due to the lipophilic nature of lactosylceramide.
-
Solution 1: Use of a Carrier. Consider using a carrier molecule such as bovine serum albumin (BSA) to enhance solubility in aqueous solutions. The lactosylceramide can be complexed with fatty acid-free BSA before being added to the experimental system.
-
Solution 2: Solvent Optimization. Ensure that the initial stock solution is fully dissolved in an appropriate organic solvent (e.g., ethanol or DMSO) before further dilution. When diluting into your aqueous buffer, add the stock solution dropwise while vortexing to facilitate dispersion and prevent immediate precipitation.
-
Solution 3: Sonication. Gentle sonication of the final solution can help to disperse the lactosylceramide and form a more stable suspension.
-
Issue 2: Inconsistent or Unexpected Results in Cell-Based Assays
-
Question: I am observing high variability or unexpected biological effects in my cell-based assays using lactosylceramide. What could be the cause?
-
Answer: Several factors could contribute to these issues.
-
Troubleshooting Step 1: Verify Solvent Toxicity. Prepare a vehicle control with the same final concentration of the organic solvent used to dissolve the lactosylceramide. This will help determine if the observed effects are due to the solvent rather than the lactosylceramide itself.
-
Troubleshooting Step 2: Assess Lot-to-Lot Variability. Commercial lactosylceramide from natural sources like porcine RBC can have slight variations in the fatty acid chain composition between different lots. If you have switched to a new lot, it is advisable to perform a pilot experiment to confirm that it elicits a comparable biological response to the previous lot.
-
Troubleshooting Step 3: Check for Endotoxin (B1171834) Contamination. For experiments involving immune cells or inflammatory responses, endotoxin contamination can lead to significant artifacts. Ensure that the lactosylceramide and all other reagents are low in endotoxins. If suspected, use an endotoxin removal kit or purchase a low-endotoxin certified product.
-
Issue 3: Suspected Degradation of Lactosylceramide
-
Question: I suspect my lactosylceramide may have degraded. How can I check its integrity?
-
Answer: Degradation can occur due to improper storage or handling.
-
Verification Method 1: HPTLC Analysis. A relatively simple way to check for degradation is by High-Performance Thin-Layer Chromatography (HPTLC). Compare the chromatogram of your sample to a fresh, reliable standard. The presence of additional spots or a smear may indicate degradation.
-
Verification Method 2: Mass Spectrometry. For a more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular species present and detect any degradation products.
-
Data Presentation
Table 1: Representative Certificate of Analysis for Lactosylceramide (Porcine RBC)
| Parameter | Specification | Result | Method |
| Appearance | White to off-white powder | Conforms | Visual Inspection |
| Purity (by HPTLC) | ≥ 98% | 99.1% | HPTLC with primuline (B81338) staining |
| Identity | Conforms to standard | Conforms | ¹H-NMR Spectroscopy |
| Molecular Weight | Varies (due to fatty acid heterogeneity) | Major peaks consistent with C22:0 and C24:0 fatty acid species | LC-MS/MS |
| Fatty Acid Composition | Primarily C22:0 and C24:0 | C22:0 (~45%), C24:0 (~35%), Other (~20%) | GC-MS of FAMEs |
| Storage | -20°C | - | - |
| Retest Date | 4 years from date of manufacture | - | - |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Thin-Layer Chromatography (HPTLC)
Objective: To determine the purity of lactosylceramide and detect any contaminants or degradation products.
Materials:
-
HPTLC silica (B1680970) gel 60 plates
-
Lactosylceramide standard and sample solutions (1 mg/mL in chloroform:methanol 2:1, v/v)
-
Developing solvent: Chloroform:Methanol:Water (65:25:4, v/v/v)
-
Primuline staining solution (0.05% in acetone:water 8:2, v/v)
-
UV light source (365 nm)
Procedure:
-
Using a capillary tube or automated applicator, spot 1-5 µL of the lactosylceramide standard and sample solutions onto the HPTLC plate, about 1.5 cm from the bottom edge.
-
Allow the spots to dry completely.
-
Place the HPTLC plate in a developing chamber pre-saturated with the developing solvent.
-
Allow the solvent front to migrate up the plate until it is about 1 cm from the top edge.
-
Remove the plate from the chamber and allow it to air dry completely in a fume hood.
-
Spray the plate evenly with the primuline staining solution.
-
Allow the plate to dry.
-
Visualize the separated lipid spots under UV light at 365 nm.
-
Assess the purity of the sample by comparing the intensity and number of spots to the standard. A single, well-defined spot corresponding to the standard indicates high purity.
Protocol 2: Identity and Structural Confirmation by LC-MS/MS
Objective: To confirm the identity of lactosylceramide and characterize its fatty acid composition.
Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
C18 reversed-phase column.
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile:Isopropanol (5:2, v/v) with 0.1% formic acid and 10 mM ammonium formate.
Procedure:
-
Prepare a 10 µg/mL solution of lactosylceramide in methanol.
-
Inject an appropriate volume of the sample onto the LC-MS/MS system.
-
Perform a gradient elution, for example, starting with 30% B, increasing to 100% B over 5 minutes, holding for 10 minutes, and then re-equilibrating the column.
-
Acquire mass spectra in positive ion mode. The precursor ions of lactosylceramide will correspond to the [M+H]⁺ adducts.
-
Perform tandem mass spectrometry (MS/MS) on the major precursor ions. Fragmentation will yield characteristic product ions corresponding to the loss of the lactose moiety and the fatty acyl chain, confirming the identity of lactosylceramide and allowing for the determination of the different fatty acid species present.
Mandatory Visualization
References
- 1. Lactosylceramide Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease [frontiersin.org]
Lactosylceramide Purity in Research: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lactosylceramide (B164483) (LacCer). This guide provides troubleshooting advice and answers to frequently asked questions regarding LacCer purity to help ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in lactosylceramide preparations?
A1: Impurities in lactosylceramide can arise from several sources, impacting experimental outcomes. These include:
-
Synthesis Byproducts: Incomplete reactions or side reactions during the chemical synthesis of LacCer can result in related lipid species.
-
Natural Source Heterogeneity: LacCer isolated from natural sources, such as bovine milk, is often a mixture of molecules with varying fatty acid chain lengths and degrees of saturation. This heterogeneity can be a source of variability in experimental results.
-
Structural Isomers: The presence of structural isomers, such as galabiosylceramide (Ga2), can be difficult to separate from LacCer and may interfere with analytical measurements and biological activity. The co-analysis of its structural isomer, lactosylceramide (LacCer), can decrease the sensitivity of the analysis of Ga2.[1][2]
-
Degradation Products: Lactosylceramide can degrade over time, especially if not stored properly. Hydrolysis can break the glycosidic bond or the amide linkage, while oxidation can occur at the double bonds in unsaturated fatty acid chains.
-
External Contaminants: Impurities can be introduced during experimental procedures from sources like solvents, plasticware (e.g., plasticizers), and other reagents used in lipid extraction and analysis.
Q2: What is a generally acceptable purity level for lactosylceramide in research?
A2: The acceptable purity level for lactosylceramide depends on the specific application. For most in vitro cell-based assays and analytical standards, a purity of ≥98% is recommended.[3][4] For more sensitive applications, such as in vivo studies or drug formulation, higher purity may be required, and it is crucial to characterize any minor impurities present. A certificate of analysis should always be consulted for detailed information on the purity and composition of commercially available lactosylceramide.[5]
Q3: How can I assess the purity of my lactosylceramide sample?
A3: Several analytical techniques can be used to assess the purity of a lactosylceramide sample:
-
Thin-Layer Chromatography (TLC): A straightforward and cost-effective method for qualitatively assessing purity and identifying major contaminants.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity and can separate different LacCer species based on their acyl chain composition. Normal-phase or HILIC HPLC is often used for this purpose.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific technique that can identify and quantify LacCer and its impurities, including structural isomers and different acyl chain variants.[1][2][7][8][9]
Troubleshooting Guides
Troubleshooting Inconsistent Experimental Results
Problem: You are observing high variability in your experimental results when using lactosylceramide.
| Possible Cause | Troubleshooting Step |
| Heterogeneity of LacCer | The bioactivity of LacCer can be influenced by its acyl chain length and saturation. Ensure you are using a LacCer preparation with a well-defined acyl chain composition for your experiments. If using a natural mixture, be aware of potential lot-to-lot variability. |
| LacCer Degradation | Lactosylceramide is susceptible to hydrolysis and oxidation. Store LacCer in a tightly sealed container at -20°C or lower, and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Contamination from Labware | Plasticizers and other contaminants can leach from plastic tubes and pipette tips, interfering with cell signaling pathways. Use glass or high-quality polypropylene (B1209903) labware whenever possible. |
| Cell Culture Contamination | Mycoplasma or other microbial contamination in cell cultures can alter cellular responses to LacCer. Regularly test your cell lines for contamination. |
Troubleshooting Analytical Issues
Problem: You are encountering issues with the analysis of lactosylceramide purity by HPLC or LC-MS.
| Possible Cause | Troubleshooting Step |
| Poor Peak Shape (Tailing or Fronting) in HPLC | This can be due to interactions with the stationary phase or issues with the mobile phase. Ensure the mobile phase pH is appropriate for the column and consider using additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. For HILIC separations, ensure proper column equilibration. |
| Co-elution of Isomers | Lactosylceramide and its isomers can be difficult to separate. A normal-phase or HILIC column with a carefully optimized gradient may be necessary for baseline separation.[1][2] |
| Ghost Peaks in Chromatogram | These can arise from contaminants in the mobile phase, sample carryover from previous injections, or bleed from the column. Use high-purity solvents and flush the system thoroughly between runs. |
| Low Signal Intensity in MS | This could be due to ion suppression from contaminants in the sample or mobile phase. Ensure proper sample clean-up and use LC-MS grade solvents. Optimize the electrospray ionization (ESI) source parameters for LacCer. |
Data Presentation
Table 1: Common Purity Specifications for Commercial Lactosylceramide
| Parameter | Specification | Method |
| Purity | ≥98% | TLC |
| Appearance | White to off-white solid | Visual |
| Solubility | Soluble in chloroform/methanol mixtures | Visual |
| Identity | Conforms to standard on TLC or by MS | TLC/MS |
Data compiled from publicly available information from various suppliers.
Experimental Protocols
Protocol 1: Purity Assessment of Lactosylceramide by Thin-Layer Chromatography (TLC)
Objective: To qualitatively assess the purity of a lactosylceramide sample.
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Lactosylceramide sample and standard
-
Solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v)
-
Visualization reagent (e.g., primuline (B81338) spray or iodine vapor)
-
UV lamp
Procedure:
-
Prepare the developing chamber by adding the solvent system and allowing it to equilibrate.
-
Dissolve the lactosylceramide sample and standard in a suitable solvent (e.g., chloroform:methanol, 2:1).
-
Spot a small amount of the sample and standard onto the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent to migrate up the plate.
-
Once the solvent front is near the top of the plate, remove the plate and let it dry.
-
Visualize the spots using the appropriate reagent and a UV lamp.
-
Assess the purity by comparing the sample lane to the standard lane. The presence of additional spots in the sample lane indicates impurities.
Mandatory Visualizations
Caption: LacCer-centric signaling pathway in inflammation and oxidative stress.
Caption: Workflow for assessing the purity of lactosylceramide samples.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Separation and Analysis of Lactosylceramide, Galabiosylceramide, and Globotriaosylceramide by LC-MS/MS in Urine of Fabry Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bovine Lactosyl Ceramide ≥98% (TLC), solid, glycosphingolipid precursor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. Lactosyl Ceramide, Bovine [sigmaaldrich.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. researchgate.net [researchgate.net]
- 7. Lactosylceramide Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
storage conditions for long-term stability of lactosylceramide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and experimental use of lactosylceramide (B164483).
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for lactosylceramide?
For optimal long-term stability, lactosylceramide should be stored as a solid or in a suitable organic solvent at low temperatures. Based on available data for lactosylceramide and related sphingolipids, storage at -20°C is recommended. Some suppliers indicate a stability of at least one year at this temperature for specific lactosylceramide species[1]. For even longer-term storage, -80°C is a common practice for various lipids to minimize degradation. It is crucial to store the compound in a tightly sealed container to prevent oxidation and moisture absorption.
Q2: In what solvents should I dissolve and store lactosylceramide?
Lactosylceramide is soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and mixtures of chloroform (B151607) and methanol[2][3]. The choice of solvent will depend on the specific experimental application. For cell-based assays, ethanol and DMSO are common choices. It is advisable to prepare a concentrated stock solution in an appropriate organic solvent and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: How do I prepare an aqueous solution of lactosylceramide for cell culture experiments?
Lactosylceramide is sparingly soluble in aqueous buffers. To prepare a working solution for cell culture, it is recommended to first dissolve the lactosylceramide in a water-miscible organic solvent like ethanol at a high concentration. This stock solution can then be diluted with the aqueous buffer or cell culture medium to the desired final concentration[3]. It is important to add the stock solution to the aqueous medium slowly while vortexing or stirring to facilitate dispersion and minimize precipitation. We do not recommend storing the aqueous solution for more than one day[3].
Q4: How many times can I freeze and thaw my lactosylceramide stock solution?
While specific data on the effects of multiple freeze-thaw cycles on lactosylceramide are limited, it is a general best practice for lipids and other biochemicals to minimize the number of freeze-thaw cycles. Repeated freezing and thawing can potentially lead to degradation, aggregation, and changes in the physical state of the lipid solution[4][5]. It is highly recommended to aliquot stock solutions into single-use volumes to maintain the integrity of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty dissolving lactosylceramide | Lactosylceramide has low solubility in aqueous solutions. | First, dissolve the lactosylceramide in an organic solvent such as ethanol or DMSO to create a stock solution. Then, slowly add the stock solution to your aqueous buffer or media while vortexing. Gentle warming may also aid in dissolution, but be cautious of potential degradation at high temperatures. |
| Precipitation of lactosylceramide in cell culture media | The concentration of lactosylceramide exceeds its solubility limit in the aqueous media. The organic solvent concentration from the stock solution is too high. | Decrease the final concentration of lactosylceramide in your experiment. Prepare a more concentrated stock solution to minimize the volume of organic solvent added to the cell culture media. Ensure the final solvent concentration is not toxic to your cells (typically <0.5% for DMSO and ethanol). |
| Inconsistent experimental results | Degradation of lactosylceramide due to improper storage or handling. Variability introduced by multiple freeze-thaw cycles. | Store lactosylceramide at -20°C or -80°C as a solid or in an organic solvent. Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing. Always use freshly prepared working solutions for your experiments. |
| Unexpected cellular responses | Contamination of the lactosylceramide stock. The acyl chain length of the lactosylceramide has different biological effects. | Use high-purity lactosylceramide from a reputable supplier. Ensure the specific lactosylceramide (e.g., C16, C18) is appropriate for your experimental model, as the fatty acid chain length can influence its physical and biological properties[6]. |
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for Lactosylceramide
| Form | Temperature | Duration | Notes |
| Solid (Lyophilized Powder) | -20°C or colder | ≥ 1 year[1] | Store in a desiccator to protect from moisture. |
| In Organic Solvent (e.g., Ethanol, DMSO, Chloroform/Methanol) | -20°C or colder | Not definitively established, but expected to be stable for months. | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Purge with an inert gas like nitrogen or argon to prevent oxidation. |
Experimental Protocols
Protocol: Preparation and Application of Lactosylceramide for Cell Culture Treatment
This protocol provides a general guideline for dissolving lactosylceramide and treating adherent mammalian cells in culture.
Materials:
-
Lactosylceramide (lyophilized powder)
-
Ethanol (200 proof, sterile)
-
Sterile phosphate-buffered saline (PBS) or desired cell culture medium
-
Adherent cells in culture
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Preparation of Lactosylceramide Stock Solution (e.g., 10 mM in Ethanol):
-
Allow the vial of lyophilized lactosylceramide to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of ethanol required to achieve a 10 mM stock solution.
-
Add the appropriate volume of sterile ethanol to the lactosylceramide powder.
-
Vortex thoroughly until the lactosylceramide is completely dissolved. A brief sonication in a water bath may assist in dissolution.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage.
-
-
Preparation of Working Solution and Cell Treatment:
-
Thaw a single aliquot of the lactosylceramide stock solution at room temperature.
-
Dilute the stock solution in your desired cell culture medium to the final working concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, dilute 1:1000.
-
It is critical to add the ethanol stock solution dropwise to the culture medium while gently vortexing or swirling to ensure proper mixing and to prevent precipitation.
-
Prepare a vehicle control by adding the same volume of ethanol to the culture medium. The final ethanol concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Remove the existing medium from your cultured cells and replace it with the medium containing lactosylceramide or the vehicle control.
-
Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Post-Treatment Analysis:
-
After the incubation period, proceed with your planned downstream analysis (e.g., cell lysis for protein analysis, RNA extraction, or imaging).
-
Mandatory Visualization
References
- 1. google.com [google.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Freeze/thaw-induced destabilization of the plasma membrane and the effects of cold acclimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lactosylceramide: effect of acyl chain structure on phase behavior and molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
avoiding non-specific effects of lactosylceramide in assays
Welcome to the technical support center for lactosylceramide (B164483) (LacCer) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of working with lactosylceramide and avoid non-specific effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is lactosylceramide and what is its primary role in the cell?
Lactosylceramide (LacCer), also known as CD17/CDw17, is a glycosphingolipid that serves as a crucial precursor for the biosynthesis of most major glycosphingolipids, including gangliosides and sulfatides.[1][2] It is an integral component of lipid rafts in the cell membrane, acting as a conduit to translate external signals into cellular responses.[1][2]
Q2: What are the main signaling pathways activated by lactosylceramide?
Lactosylceramide functions as a lipid second messenger.[1][3] Upon stimulation by various agonists like platelet-derived growth factor (PDGF), tumor necrosis factor-alpha (TNF-α), or oxidized low-density lipoprotein (ox-LDL), LacCer synthase is activated, leading to an increase in LacCer levels.[1][2] This newly synthesized LacCer can then activate downstream pathways, primarily:
-
NADPH Oxidase Activation: LacCer can activate NADPH oxidase, leading to the generation of reactive oxygen species (ROS) and a state of oxidative stress.[1][2]
-
cPLA2 Activation: LacCer can directly bind to and activate cytosolic phospholipase A2 (cPLA2), which in turn cleaves arachidonic acid from phospholipids.[4] Arachidonic acid is a precursor for eicosanoids and prostaglandins, which are potent inflammatory mediators.[1][2]
Q3: What are the downstream cellular effects of LacCer signaling?
The signaling cascades initiated by LacCer can lead to a wide range of cellular phenotypes, including inflammation, cell proliferation, migration, adhesion, and apoptosis.[1][5][6] Due to its role in these fundamental processes, aberrant LacCer metabolism has been implicated in various diseases, including atherosclerosis, diabetes, and cancer.[2][7]
Q4: How can I study the effects of lactosylceramide in my experimental system?
There are two main approaches to studying LacCer's effects:
-
Exogenous Application: Applying purified LacCer directly to cells in culture. This allows for the direct observation of its effects but comes with challenges related to solubility and potential artifacts.
-
Modulation of Endogenous Levels: Using pharmacological inhibitors to block the synthesis of endogenous LacCer. This helps to understand the role of endogenously produced LacCer in response to a stimulus. A commonly used inhibitor is D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP), which targets glucosylceramide synthase, the enzyme responsible for producing the precursor to LacCer.[8]
Troubleshooting Guides
Issue 1: Inconsistent or No Effect with Exogenous Lactosylceramide
You are treating your cells with commercially available LacCer, but you observe high variability between experiments or no effect at all.
| Potential Cause | Recommended Solution & Rationale |
| LacCer Aggregation | Lipids like LacCer are poorly soluble in aqueous media and can form micelles or aggregates, reducing their bioavailability. Prepare a stock solution in an organic solvent like ethanol (B145695) or DMSO. For cell treatment, complex the LacCer with a carrier molecule like bovine serum albumin (BSA). This mimics its natural presentation and improves delivery to cells. |
| Incorrect Dosage | The effective concentration of LacCer can be highly cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a range of concentrations (e.g., 1 µM to 50 µM). |
| Cell Health | Poor cell health can lead to inconsistent responses. Ensure your cells are healthy, within a low passage number, and free of contamination. Perform a cytotoxicity assay (e.g., MTT or LDH) to ensure the concentrations of LacCer and any solvent used are not toxic. |
| Inappropriate Controls | The solvent used to dissolve LacCer (e.g., ethanol or DMSO) or the carrier molecule (e.g., BSA) can have effects on their own. Always include a vehicle control (media with the same concentration of solvent and/or BSA) in your experimental design. |
Issue 2: How to Confirm the Observed Effect is Specific to Lactosylceramide
You observe a cellular response after treatment with LacCer, but you need to rule out off-target or non-specific effects.
| Potential Cause | Recommended Solution & Rationale |
| Contaminants in LacCer Prep | Commercially prepared lipids may contain impurities. If possible, obtain LacCer from multiple suppliers to see if the effect is consistent. High-purity synthetic LacCer is recommended. |
| Metabolism to Other Bioactive Lipids | Cells can metabolize the exogenously added LacCer into other bioactive sphingolipids. To confirm the effect is from LacCer itself, use inhibitors of downstream enzymes. For example, use an inhibitor of cPLA2 to see if this blocks the observed effect, which would suggest the effect is mediated through the LacCer-cPLA2 axis. |
| Non-specific Membrane Effects | High concentrations of lipids can alter membrane fluidity and other physical properties, leading to artifacts. Use the lowest effective concentration of LacCer determined from your dose-response studies. As a negative control, use a structurally similar but biologically less active lipid, such as galactosylceramide in some contexts, to see if it produces the same effect.[3] |
| Lack of Endogenous Confirmation | The effect of exogenous LacCer should be confirmed by studying the endogenous pathway. Use a relevant stimulus (e.g., TNF-α) to induce endogenous LacCer synthesis. Then, use an inhibitor of LacCer synthesis (like D-PDMP) to see if the stimulus-induced effect is blocked.[9] Reversing this inhibition by adding back exogenous LacCer provides strong evidence for its specific role.[4][9] |
Issue 3: Cytotoxicity Observed in Experiments
You are observing increased cell death or other signs of toxicity in your experiments involving LacCer or its inhibitors.
| Potential Cause | Recommended Solution & Rationale |
| Solvent Toxicity | High concentrations of solvents like DMSO or ethanol can be toxic to cells. Keep the final solvent concentration in the culture medium below 0.1% (v/v) and include a vehicle control. |
| Inhibitor Off-Target Effects | Inhibitors like D-PDMP can have off-target effects, especially at high concentrations or with long incubation times. Perform a dose-response and time-course experiment to find the optimal concentration and duration that effectively inhibits LacCer synthesis without causing significant toxicity. |
| Depletion of Essential Glycosphingolipids | Inhibiting glucosylceramide synthase with D-PDMP will not only block LacCer synthesis but also the synthesis of all downstream glycosphingolipids.[8] This can lead to cytotoxicity if essential lipids are depleted. Consider using siRNA against LacCer synthase (β-1,4-GalT-V) for a more targeted approach to reducing LacCer levels. |
| LacCer-Induced Apoptosis | Lactosylceramide itself can induce apoptosis in some cell types. If apoptosis is not your endpoint of interest, you may need to adjust the concentration or incubation time. Confirm apoptosis using standard assays like TUNEL or caspase activation assays. |
Experimental Protocols
Protocol 1: Preparation and Application of Exogenous Lactosylceramide
This protocol describes how to prepare LacCer complexed with fatty acid-free BSA for improved solubility and delivery to cultured cells.
Materials:
-
Lactosylceramide (powder)
-
Ethanol, 200 proof
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Serum-free cell culture medium
Procedure:
-
Prepare LacCer Stock Solution: Dissolve LacCer powder in 200 proof ethanol to make a concentrated stock solution (e.g., 10 mM). Store at -20°C.
-
Prepare BSA Solution: Dissolve fatty acid-free BSA in PBS to a concentration of 10% (w/v).
-
Complex LacCer with BSA: a. In a sterile microfuge tube, add the desired amount of LacCer stock solution. b. Evaporate the ethanol under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube. c. Add the appropriate volume of the 10% BSA solution to the tube to achieve the desired final molar ratio (a 1:1 molar ratio of LacCer to BSA is a good starting point). d. Vortex vigorously for 2 minutes. e. Incubate at 37°C for 30 minutes with occasional vortexing to allow for complex formation.
-
Prepare Working Solution: Dilute the LacCer-BSA complex in serum-free cell culture medium to the desired final concentration for treating cells.
-
Controls: Prepare a vehicle control by performing the same procedure without LacCer (i.e., evaporating an equivalent volume of ethanol and adding the BSA solution).
Protocol 2: Using D-PDMP to Inhibit Endogenous LacCer Synthesis
This protocol provides a general guideline for using D-PDMP to study the effects of depleting endogenous glycosphingolipids.
Materials:
-
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP)
-
DMSO
-
Cultured cells and appropriate growth medium
-
Stimulus of interest (e.g., TNF-α)
Procedure:
-
Prepare D-PDMP Stock Solution: Dissolve D-PDMP in DMSO to a concentration of 10-20 mM. Store at -20°C.
-
Determine Optimal D-PDMP Concentration: a. Plate cells and allow them to adhere overnight. b. Treat cells with a range of D-PDMP concentrations (e.g., 1 µM to 50 µM) for 24-48 hours. c. Assess cell viability using an MTT or similar assay to determine the highest non-toxic concentration. d. (Optional) Measure the levels of glucosylceramide or lactosylceramide via LC-MS/MS to confirm inhibitory activity at these concentrations.
-
Experimental Protocol: a. Plate cells and allow them to adhere. b. Pre-treat the cells with the determined optimal concentration of D-PDMP for 24-48 hours to deplete the glycosphingolipid pool. c. After pre-treatment, stimulate the cells with your agonist of interest (e.g., 10 ng/mL TNF-α) for the desired time period, in the continued presence of D-PDMP. d. Perform your downstream assay (e.g., measure ROS production, gene expression, etc.).
-
Controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO.
-
Stimulus Only: Cells treated with the stimulus but not D-PDMP.
-
D-PDMP Only: Cells treated with D-PDMP but not the stimulus.
-
(Optional) Rescue Experiment: In a parallel well pre-treated with D-PDMP and then stimulated, add back exogenous LacCer (as prepared in Protocol 1) to see if the phenotype is restored.[4][9]
-
Visualizations
Signaling Pathways and Experimental Logic
Caption: Lactosylceramide signaling cascade.
Caption: Logic diagram for confirming LacCer specificity.
Caption: Workflow for using a LacCer synthesis inhibitor.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactosylceramide: a lipid second messenger in neuroinflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactosylceramide Interacts with and Activates Cytosolic Phospholipase A2α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Lactosylceramide promotes cell migration and proliferation through activation of ERK1/2 in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lactosylceramide contributes to mitochondrial dysfunction in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lactosylceramide Mediates the Expression of Adhesion Molecules in TNF-α and IFNγ-stimulated Primary Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Porcine RBC and Synthetic Lactosylceramide for Researchers
For researchers and professionals in drug development, the choice between naturally derived and synthetically produced lactosylceramide (B164483) (LacCer) is critical. This guide provides an objective comparison of lactosylceramide sourced from porcine red blood cells (RBCs) and its synthetic counterparts, supported by experimental data and detailed methodologies to aid in informed decision-making for future research.
Lactosylceramide, a glycosphingolipid, is a key intermediate in the biosynthesis of more complex glycosphingolipids and a bioactive molecule in its own right, playing a significant role in cellular signaling, particularly in inflammation and oxidative stress.[1][2][3] The selection of either porcine RBC-derived or synthetic LacCer can impact experimental outcomes due to differences in composition and purity.
Compositional Analysis: A Tale of Two Sources
The primary distinction between porcine RBC LacCer and synthetic versions lies in the composition of the fatty acid chain attached to the sphingosine (B13886) base. Porcine RBC LacCer is a heterogeneous mixture of various fatty acid species, whereas synthetic LacCer is typically a single, well-defined molecular species.
Recent analysis of porcine blood cell-derived lactosylceramides using Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry (LC-ESI-MSn) has revealed a complex mixture of over 33 molecular species.[1] The predominant species identified include those with C24:0, C24:1, and C22:0 fatty acyl chains, along with hydroxylated versions of these.[1] In contrast, synthetic lactosylceramides are produced with a single, specific fatty acid, such as C12:0, C16:0, C18:0, or C24:0, allowing for the study of the effects of a single, defined molecular species.[4]
| Feature | Porcine RBC Lactosylceramide | Synthetic Lactosylceramide |
| Source | Naturally derived from porcine red blood cells | Chemically synthesized |
| Fatty Acid Composition | Heterogeneous mixture (predominantly C22:0, C24:0, C24:1, and hydroxylated forms)[1] | Homogeneous, single defined fatty acid (e.g., C12:0, C16:0, C18:0, C24:0)[4] |
| Purity | May contain other lipid contaminants requiring extensive purification | High purity (typically ≥98%)[5] |
| Application | Studying the effects of a physiologically relevant mixture | Investigating the activity of a specific molecular species, use as an internal standard[4] |
Performance Comparison in Biological Systems
While direct, head-to-head quantitative comparisons of the biological activity of porcine RBC LacCer and specific synthetic LacCer species in the same experimental system are limited in published literature, inferences can be drawn from studies using each type.
Porcine RBC-derived LacCer has been instrumental in studies demonstrating its role in endothelial dysfunction. For instance, in porcine coronary arteries, commercially sourced porcine LacCer was shown to decrease endothelium-dependent vasorelaxation in a concentration-dependent manner.[6] It also stimulated superoxide (B77818) anion production, indicating a role in inducing oxidative stress.[6]
Synthetic lactosylceramide analogs, on the other hand, are crucial for elucidating the specific roles of different fatty acid chains and for use as standards in quantitative assays.[4] Studies on synthetic ceramides, the backbone of lactosylceramide, have shown that the length of the fatty acid chain can significantly influence biological activity. While this has not been extensively studied with lactosylceramide itself, it is a critical consideration for researchers.
Experimental Protocols
To aid researchers in their studies, detailed methodologies for key experiments involving lactosylceramide are provided below.
Protocol 1: Isolation and Purification of Lactosylceramide from Porcine Erythrocytes
This protocol outlines a general procedure for the extraction and separation of glycosphingolipids from porcine red blood cells.
Materials:
-
Porcine red blood cells
-
Phosphate-buffered saline (PBS)
-
Saline (0.9% NaCl)
-
DEAE-Sephadex A-25
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60)
-
Developing solvents for TLC (e.g., chloroform:methanol:water, 65:25:4, v/v/v)
-
Orcinol (B57675) spray reagent (for visualization)
Procedure:
-
Wash Erythrocytes: Wash porcine RBCs three times with 5 volumes of PBS, centrifuging at 1,500 x g for 10 minutes at 4°C after each wash to remove plasma proteins and buffy coat.
-
Lipid Extraction: Extract total lipids from the packed RBCs by adding 20 volumes of chloroform:methanol (2:1, v/v) and stirring for 24 hours at room temperature.
-
Filter and Partition: Filter the extract through a glass funnel with a sintered glass filter. Add 0.2 volumes of 0.9% saline to the filtrate to partition the lipids. The lower phase will contain the total lipids.
-
DEAE-Sephadex Chromatography: Apply the dried total lipid extract to a DEAE-Sephadex A-25 column (acetate form) to separate neutral and acidic lipids. Elute the neutral glycosphingolipids with methanol.
-
Silica Gel Column Chromatography: Further purify the neutral glycosphingolipid fraction on a silica gel column. Elute with a stepwise gradient of chloroform and methanol.
-
Thin-Layer Chromatography (TLC): Analyze the fractions from the silica gel column by TLC. Spot the fractions on a silica gel 60 plate and develop the chromatogram using a suitable solvent system.
-
Visualization: Visualize the separated lipids by spraying the TLC plate with an orcinol spray reagent and heating at 100°C for 10-15 minutes. Lactosylceramide will appear as a purple band.
-
Scraping and Elution: Scrape the silica gel corresponding to the lactosylceramide band and elute the lipid from the silica with chloroform:methanol (1:1, v/v).
Protocol 2: In Vitro Vasorelaxation Assay in Porcine Coronary Arteries
This protocol is adapted from studies investigating the effect of lactosylceramide on endothelial function.[6]
Materials:
-
Fresh porcine hearts
-
Krebs-Ringer bicarbonate solution (in mM: 118.3 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, and 11.1 glucose)
-
Lactosylceramide (porcine RBC or synthetic)
-
Phenylephrine (B352888) or U46619 (thromboxane A2 analog) for pre-constriction
-
Bradykinin (endothelium-dependent vasodilator)
-
Sodium nitroprusside (endothelium-independent vasodilator)
-
Myograph system for measuring isometric tension
Procedure:
-
Artery Preparation: Dissect the left anterior descending coronary artery from a fresh porcine heart and place it in ice-cold Krebs-Ringer solution. Cut the artery into 3-4 mm rings.
-
Mounting: Mount the arterial rings in a myograph chamber filled with Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2-3 g.
-
Pre-constriction: Constrict the arterial rings with phenylephrine or U46619 to achieve a stable contraction.
-
Vasorelaxation Response:
-
Once a stable plateau is reached, add cumulative concentrations of lactosylceramide to the chamber and record the changes in tension.
-
To assess endothelium-dependent relaxation, pre-treat rings with lactosylceramide for a specified time (e.g., 30 minutes) and then induce relaxation with cumulative concentrations of bradykinin.
-
To assess endothelium-independent relaxation, use sodium nitroprusside.
-
-
Data Analysis: Express the relaxation responses as a percentage of the pre-constriction induced by phenylephrine or U46619.
Protocol 3: Quantification of Lactosylceramide by LC-MS/MS
This protocol provides a general workflow for the quantitative analysis of lactosylceramide in biological samples.
Materials:
-
Biological sample (e.g., cell lysate, plasma)
-
Internal standard (e.g., a synthetic lactosylceramide with a unique fatty acid chain not present in the sample)
-
Chloroform, methanol, and water for lipid extraction
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation and Lipid Extraction:
-
To a known amount of the biological sample, add a known amount of the internal standard.
-
Perform a Bligh and Dyer extraction by adding chloroform and methanol to the sample, followed by vortexing and centrifugation to separate the phases.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
-
LC Separation:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
Inject the sample onto a C18 reverse-phase column.
-
Elute the lipids using a gradient of mobile phases, such as water with formic acid and acetonitrile/isopropanol with formic acid.
-
-
MS/MS Detection:
-
Analyze the eluent using a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for the endogenous lactosylceramide species and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a lactosylceramide standard.
-
Quantify the amount of lactosylceramide in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Visualizing Lactosylceramide's Role: Signaling Pathways and Workflows
To better understand the context in which these molecules are studied, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: Lactosylceramide-centric signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Lactosylceramide: effect of acyl chain structure on phase behavior and molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactosylceramide: effect of acyl chain structure on phase behavior and molecular packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry [mdpi.com]
Lactosylceramide vs. Glucosylceramide: A Comparative Guide to Their Roles in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the roles of two closely related glycosphingolipids, lactosylceramide (B164483) (LacCer) and glucosylceramide (GlcCer), in cellular signaling. While structurally similar, these molecules exhibit distinct and sometimes opposing functions, making them critical players in a variety of physiological and pathological processes. This document summarizes key experimental findings, presents quantitative data for easy comparison, details experimental methodologies, and provides visual representations of their signaling pathways.
Core Functional Differences
Lactosylceramide and glucosylceramide are both derived from ceramide but differ by a single sugar moiety. GlcCer is formed by the addition of a glucose molecule to ceramide, and the subsequent addition of a galactose molecule to GlcCer forms LacCer.[1][2] This seemingly minor structural difference leads to vastly different roles in cell signaling.
Lactosylceramide primarily acts as a pro-inflammatory and pro-oxidative signaling lipid.[1][3] It is a key component of lipid rafts, where it transduces external stimuli into intracellular signals that can lead to inflammation, oxidative stress, and cell proliferation.[1][4]
Glucosylceramide , in contrast, serves a more foundational role as the precursor for the synthesis of most complex glycosphingolipids, including LacCer.[5][6] Its direct signaling functions are often linked to its ability to modulate the levels of ceramide, a potent inducer of apoptosis and cell cycle arrest.[5][7] By converting ceramide to GlcCer, glucosylceramide synthase (GCS) can promote cell survival and proliferation.[8]
Quantitative Comparison of Signaling Effects
The following tables summarize quantitative data from various studies, highlighting the differential effects of LacCer and GlcCer on key cellular processes.
| Parameter | Lactosylceramide | Glucosylceramide | Cell Type | Reference |
| Induction of Pro-inflammatory Mediators | Bypasses inhibition of cytokine and iNOS induction | Does not bypass inhibition | Glial cells | [9] |
| Mitochondrial Respiration (State 3) | Potent suppression | No effect | Isolated mitochondria | |
| Arterial Smooth Muscle Cell Proliferation | ~5-fold increase | No significant effect | Human aortic smooth muscle cells | [1] |
| Neuronal Axon Growth | Small amounts formed, but not the primary driver | Required to sustain growth | Hippocampal neurons | [10] |
Table 1: Comparison of Lactosylceramide and Glucosylceramide in Cellular Signaling. This table provides a summary of the differential effects of LacCer and GlcCer on various cellular processes as observed in different experimental models.
Signaling Pathways
The distinct signaling roles of Lactosylceramide and Glucosylceramide are rooted in their unique downstream effector molecules and pathways.
Lactosylceramide Signaling Pathway
Lactosylceramide acts as a second messenger that can be generated in response to various stimuli, including growth factors and inflammatory cytokines.[1] Its primary signaling cascades involve the activation of NADPH oxidase and cytosolic phospholipase A2 (cPLA2), leading to oxidative stress and inflammation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Glucosylceramide is Critical for Cell-Type Differentiation and Organogenesis, but not for Cell Viability in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucosylceramide synthase regulates the proliferation and apoptosis of liver cells in vitro by Bcl-2/Bax pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lactosylceramide: a lipid second messenger in neuroinflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
Confirming the Role of Lactosylceramide with Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lactosylceramide (B164483) (LacCer), a pivotal glycosphingolipid, acts as a precursor for a wide array of complex gangliosides and functions as a critical lipid second messenger in various cellular processes. Its involvement in signaling pathways governing inflammation, oxidative stress, and neuronal function has made it a subject of intense research. The development of knockout mouse models targeting the enzymes responsible for LacCer synthesis has been instrumental in elucidating its physiological and pathological roles. This guide provides a comprehensive comparison of these knockout models, presenting key experimental data, detailed methodologies, and visual representations of the associated signaling pathways.
Performance Comparison of Lactosylceramide Synthase Knockout Models
The biosynthesis of LacCer from glucosylceramide (GlcCer) is catalyzed by lactosylceramide synthase, which is encoded by two genes: β-1,4-galactosyltransferase 5 (B4galt5) and β-1,4-galactosyltransferase 6 (B4galt6). Studies utilizing single and double knockout (DKO) mice for these genes have revealed their distinct and overlapping functions.
Phenotypic and Biochemical Characteristics
| Characteristic | Wild-Type (WT) | B4galt5 cKO (CNS) | B4galt6 KO | B4galt5 cKO / B4galt6 KO (DKO) | Reference |
| Viability | Viable and fertile | Viable and fertile | Viable and fertile | Postnatal lethality (by 4 weeks) | [1](2--INVALID-LINK-- |
| Body Weight at 3 weeks | Normal | Normal | Normal | Significantly reduced | [3](--INVALID-LINK--) |
| Gross Phenotype | Normal | No apparent abnormalities | No apparent abnormalities | Growth retardation, motor deficits | [1](2--INVALID-LINK-- |
| Brain LacCer Synthase Activity | ~100% | ~38% of WT | ~52% of WT | Completely absent | [1](--INVALID-LINK--) |
| Brain GlcCer Synthase Activity | Normal | Normal | Normal | Increased (~1.5-fold) | [1](4--INVALID-LINK-- |
| Brain Glucosylceramide (GlcCer) Levels | Normal | Normal | Normal | Increased (~3-fold) | [1](--INVALID-LINK--) |
| Brain Galactosylceramide (GalCer) Levels | Normal | Normal | Normal | Comparable to WT | [1](--INVALID-LINK--) |
| Major Brain Gangliosides (GM1a, GD1a, GT1b) | Present | Present | Present | Not detected | [1](--INVALID-LINK--) |
| Myelination in CNS | Normal | Normal | Normal | Severely impaired | [1](2--INVALID-LINK-- |
Note: B4galt5 knockout is embryonic lethal; therefore, a conditional knockout (cKO) in the central nervous system (CNS) using Nestin-Cre mice was generated for these studies.
Experimental Protocols
Generation of Conditional Knockout Mice
The generation of B4galt5 conditional knockout (cKO) mice involves a multi-step process utilizing the Cre-loxP system.[5](6--INVALID-LINK-- A targeting vector is designed to flank critical exons of the B4galt5 gene with loxP sites.[7](--INVALID-LINK--) This vector is then introduced into embryonic stem (ES) cells, and successfully targeted clones are selected. These ES cells are injected into blastocysts to generate chimeric mice, which are then bred to establish a floxed (B4galt5flox/flox) mouse line. To achieve CNS-specific knockout, these mice are crossed with a transgenic line expressing Cre recombinase under the control of a neuron-specific promoter, such as Nestin.[1](2--INVALID-LINK-- The B4galt5 cKO / B4galt6 KO double knockout (DKO) mice are generated by intercrossing the B4galt5 cKO mice with B4galt6 null mice.[1](--INVALID-LINK--)
Lactosylceramide Synthase Activity Assay
The activity of LacCer synthase in brain homogenates can be measured using high-performance liquid chromatography (HPLC).[1](--INVALID-LINK--) The assay mixture typically contains the brain homogenate as the enzyme source, a fluorescently labeled or radiolabeled glucosylceramide as the substrate, and UDP-galactose as the galactose donor. The reaction is incubated at 37°C and then stopped. The lipids are extracted, and the product, lactosylceramide, is separated and quantified by HPLC.[1](--INVALID-LINK--) A more recent method utilizes deuterated glucosylceramide and mass spectrometry for a non-radioactive, sensitive assay.[8](--INVALID-LINK--)
Lipid Analysis by Mass Spectrometry
A comprehensive analysis of sphingolipids is crucial for understanding the metabolic consequences of LacCer synthase knockout. This is typically performed using liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS).[1](--INVALID-LINK--) Brain tissue is homogenized, and lipids are extracted using a solvent system like chloroform/methanol. The extracted lipids are then separated by liquid chromatography and analyzed by mass spectrometry to identify and quantify different lipid species, including ceramides, sphingomyelin, sphingosine, and various gangliosides.[1](9--INVALID-LINK--
Immunohistochemistry for Myelination
To assess the extent of myelination in the central nervous system, immunohistochemistry is performed on brain sections.[7](--INVALID-LINK--) Mice are perfused, and the brains are fixed, sectioned, and stained with antibodies against myelin-specific proteins such as Myelin Basic Protein (MBP).[7](--INVALID-LINK--) Fluorescently labeled secondary antibodies are then used for visualization by microscopy. The intensity and distribution of the staining provide a qualitative and semi-quantitative measure of myelination.[7](--INVALID-LINK--)
Signaling Pathways Involving Lactosylceramide
Knockout model studies, complemented by in vitro experiments, have implicated LacCer in several key signaling cascades, particularly those related to inflammation and oxidative stress.
LacCer-Mediated Inflammatory Signaling
Upon stimulation by various agonists such as oxidized LDL or inflammatory cytokines, LacCer synthase is activated, leading to an increase in LacCer levels within lipid rafts.[1](--INVALID-LINK--) This accumulation of LacCer can trigger a cascade of inflammatory events. One major pathway involves the activation of NADPH oxidase, which generates reactive oxygen species (ROS), creating a state of oxidative stress.[1](--INVALID-LINK--) LacCer also activates cytosolic phospholipase A2 (cPLA2), which releases arachidonic acid from membrane phospholipids. Arachidonic acid is then converted into pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes. Furthermore, LacCer-mediated signaling can lead to the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.
Role of LacCer Downstream Products in Neuronal Function
The complete absence of LacCer in the DKO mice leads to a lack of all downstream gangliosides.[1](--INVALID-LINK--) Gangliosides are crucial for proper neuronal function, including neurite outgrowth, synaptogenesis, and the formation and maintenance of myelin sheaths. The severe neurological phenotype observed in the DKO mice, including impaired axonal and myelin formation, underscores the essential role of the LacCer-ganglioside axis in the development and function of the central nervous system.[1](2--INVALID-LINK--
Conclusion
The use of knockout mouse models for the lactosylceramide synthase genes B4galt5 and B4galt6 has been pivotal in confirming the multifaceted roles of lactosylceramide. The severe phenotype of the double knockout mice highlights the non-redundant and essential function of LacCer as a precursor for vital gangliosides required for proper neurological development and function. Furthermore, these models provide a valuable platform for dissecting the intricate signaling pathways in which LacCer acts as a second messenger, particularly in the context of neuroinflammation and oxidative stress. Future studies with these models, potentially incorporating more detailed behavioral and neuroinflammatory analyses, will undoubtedly continue to unravel the complex biology of lactosylceramide and its potential as a therapeutic target in a range of diseases.
References
- 1. B4GALT6 regulates astrocyte activation during CNS inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive characterization of motor and coordination functions in three adolescent wild-type mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternative Compounds for Studying Glycosphingolipid Signaling
For researchers, scientists, and drug development professionals, the study of glycosphingolipid (GSL) signaling pathways is crucial for understanding a myriad of cellular processes and disease states. The targeted inhibition of GSL synthesis is a powerful tool in this endeavor. This guide provides a comparative analysis of key alternative compounds used to modulate GSL signaling, offering insights into their efficacy, specificity, and practical application in experimental settings.
This guide focuses on four prominent inhibitors of glucosylceramide synthase (GCS), the enzyme catalyzing the first committed step in the biosynthesis of most GSLs. By inhibiting GCS, these compounds effectively reduce the cellular levels of downstream GSLs, allowing for the investigation of their roles in signaling cascades. The compounds covered are:
-
PDMP (1-phenyl-2-decanoylamino-3-morpholino-1-propanol): A pioneering synthetic ceramide analog.
-
Miglustat (N-butyldeoxynojirimycin or NB-DNJ): An iminosugar-based inhibitor.
-
Genz-123346: A potent and specific ceramide analog.
-
Eliglustat: A highly specific and potent ceramide analog approved for the treatment of Gaucher disease.
Comparative Performance of Glucosylceramide Synthase Inhibitors
The selection of an appropriate GCS inhibitor is critical and depends on the specific experimental goals, including the desired potency, specificity, and cell or animal model being used. The following table summarizes the available quantitative data on the inhibitory potency of these compounds.
| Compound | Target Enzyme | IC50 Value | Cell Type / Conditions | Reference |
| PDMP | Glucosylceramide Synthase (GCS) | ~20 µM | MDCK cell homogenates | [1] |
| 4 µM | Murine myeloma cells | [2] | ||
| Miglustat (NB-DNJ) | Glucosylceramide Synthase (GCS) | 5-50 µM | Not specified | [3] |
| Genz-123346 | Glucosylceramide Synthase (GCS) | Not explicitly found in a direct comparative study | Specific GlcCer synthase inhibitor | [4] |
| Eliglustat | Glucosylceramide Synthase (GCS) | ~24 nM | Not specified | [5] |
| 115 nM | MDCK cell homogenates | [1] | ||
| 20 nM | Intact MDCK cells | [1] |
Specificity and Off-Target Effects
A crucial consideration when selecting a GCS inhibitor is its specificity for the target enzyme and potential off-target effects that could confound experimental results.
-
PDMP: While a widely used tool, PDMP has been reported to have off-target effects, including the potential to influence sphingomyelin (B164518) metabolism and induce lysosomal lipid accumulation independent of GCS inhibition.[6] Some studies have also shown that different enantiomers of PDMP can have varying effects.[2]
-
Miglustat (NB-DNJ): As an iminosugar, Miglustat can inhibit other glycosidases, which may lead to broader biological effects beyond GCS inhibition.[7]
-
Genz-123346: This compound is described as a specific inhibitor of GlcCer synthase, with studies indicating it does not inhibit other enzymes like non-lysosomal glucocerebrosidase, acid β-glucosidase, digestive saccharases, and debranching enzyme at concentrations that effectively inhibit GCS.[4]
-
Eliglustat: It is a highly specific inhibitor of GCS with limited or no activity against a variety of other glycosidases, including β-glucosidase I and II, lysosomal glucocerebrosidase, and non-lysosomal glycosylceramidase.[1]
Signaling Pathways and Experimental Workflows
The inhibition of GCS provides a valuable method for dissecting the roles of GSLs in various signaling pathways. Below are diagrams illustrating the GSL biosynthetic pathway and a typical experimental workflow for evaluating GCS inhibitors.
References
- 1. ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of glucosylceramide accumulation results in effective blockade of polycystic kidney disease in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucosylceramide synthase inhibitors prevent replication of SARS-CoV-2 and influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
Lactosylceramide: A Comparative Guide to its Validation as a Disease Biomarker
Lactosylceramide (B164483) (LacCer), a glycosphingolipid found in cell membranes, is emerging as a significant biomarker in a variety of diseases, ranging from cancers to neurodegenerative disorders.[1][2] Its involvement in crucial cellular processes such as cell growth, signaling, and inflammation positions it as a key indicator of pathological changes.[1][3] This guide provides a comparative analysis of lactosylceramide's performance against other biomarkers, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their validation efforts.
Performance of Lactosylceramide as a Biomarker Across Diseases
Lactosylceramide levels have been shown to be altered in several disease states, making it a promising candidate for diagnosis, prognosis, and therapeutic monitoring.
1. Colorectal Cancer:
Studies have identified increased expression of the enzyme responsible for LacCer synthesis, β-1,4-galactosyltransferase-V (β-1,4-GalT-V), and a subsequent increase in lactosylceramide in human colorectal cancer tumors compared to normal tissue.[4][5] This suggests that lactosylceramide could be a valuable addition to the existing panel of biomarkers for early detection.[6]
| Biomarker | Method of Detection | Performance Metric | Finding in Colorectal Cancer | References |
| Lactosylceramide | LC-MS/MS, ELISA | Expression Level | Increased expression in tumor cells compared to normal tissue.[4][5] Inhibition of its synthesis halted colorectal cancer cell proliferation.[4] | [4][5] |
| β-1,4-GalT-V | qRT-PCR, IHC, ELISA | Expression Level | Increased gene and protein expression in human colorectal cancer tumors compared to normal tissue.[4][7] | [4][7] |
| NMT1, APC, TP53 | Blood tests, DNA sequencing | Mutation Analysis | Established biomarkers used for colorectal cancer screening and diagnosis.[6] | [6] |
2. Neurodegenerative Diseases:
Elevated plasma levels of lactosylceramide have been observed in various neurodegenerative diseases, including Parkinson's disease, dementia with Lewy bodies, multiple system atrophy, Alzheimer's disease, and progressive supranuclear palsy, suggesting its role in neuroinflammation and neurodegeneration.[8][9]
| Biomarker | Method of Detection | Performance Metric | Finding in Neurodegenerative Diseases | References |
| Lactosylceramide | LC-MS/MS | Plasma Levels | Significantly higher in all tested neurodegenerative disease groups compared to the control group.[8][9] Levels were highest in Parkinson's disease patients with cognitive impairment.[2] | [2][8][9] |
| Monohexosylceramide (GlcCer) | LC-MS/MS | Plasma Levels | Significantly higher in all neurodegenerative disease groups compared to the control group.[8][9] | [8][9] |
| Sphingosine-1-phosphate (S1P) | LC-MS/MS | Plasma Levels | Significantly lower in all neurodegenerative disease groups compared to the control group.[8][9] | [8][9] |
| GM3 and GD3 gangliosides | LC-MS/MS | Plasma Levels | Significantly higher in neurodegenerative disease groups compared to the control group.[8] | [8] |
3. Metabolic and Cardiovascular Diseases:
The role of lactosylceramide in metabolic and cardiovascular diseases is complex, with studies showing both positive and negative associations with disease risk factors. While some studies link higher lactosylceramide levels to inflammation and cardiovascular risk in patients with metabolic syndrome, others show an inverse relationship with insulin (B600854) resistance and the incidence of type 2 diabetes.[10][11][12]
| Biomarker | Method of Detection | Performance Metric | Finding in Metabolic/Cardiovascular Disease | References |
| Lactosylceramide | LC-MS/MS | Serum/Plasma Levels | Inversely associated with most dysmetabolic biomarkers.[10][12] However, positively linked with inflammatory and vascular damage-associated biomarkers in subjects with Metabolic Syndrome.[10][12] Some lactosylceramide species showed a strong inverse relationship with insulin resistance and Type 2 Diabetes.[11] More abundant in arterial tissue with discernible plaque development.[13] | [10][11][12][13] |
| Ceramides (B1148491) | LC-MS/MS | Serum/Plasma Levels | Positively associated with obesity, atherogenic dyslipidemia, impaired glucose metabolism, and Metabolic Syndrome prevalence.[10][12] Elevated concentrations correlate strongly with the onset of type 2 diabetes, hepatic steatosis, and cardiovascular diseases.[13] | [10][12][13] |
4. Inflammatory Bowel Disease (IBD):
In pediatric inflammatory bowel disease, specific lactosylceramide species have shown promise in distinguishing between Crohn's disease (CD) and ulcerative colitis (UC), as well as from healthy controls.
| Biomarker | Method of Detection | Performance Metric | Finding in Inflammatory Bowel Disease | References |
| C16:0-Lactosylceramide | UPLC-MS/MS | Serum Levels | Significantly higher in children with Crohn's disease compared to ulcerative colitis and healthy controls.[14][15][16] Showed the highest area under the curve (AUC), specificity, and sensitivity for CD diagnosis.[15][16] | [14][15][16] |
| C20:0-Ceramide | UPLC-MS/MS | Serum Levels | Significantly increased in both Crohn's disease and ulcerative colitis groups compared to controls.[14][15][16] | [14][15][16] |
| C18:1-Ceramide | UPLC-MS/MS | Serum Levels | Significantly increased in both Crohn's disease and ulcerative colitis groups compared to controls.[14][15][16] | [14][15][16] |
| C18:0-Ceramide | UPLC-MS/MS | Serum Levels | Significantly increased only in the Crohn's disease group.[14][15][16] | [14][15][16] |
| C24:0-Ceramide | UPLC-MS/MS | Serum Levels | Significantly increased only in the ulcerative colitis group.[14][15][16] | [14][15][16] |
Experimental Protocols
The primary method for the quantitative analysis of lactosylceramide and other sphingolipids is Liquid Chromatography-Mass Spectrometry (LC-MS) and its variants like UPLC-MS/MS.[1][17]
General Protocol for Sphingolipid Analysis by LC-MS/MS:
-
Sample Preparation:
-
Biological samples (serum, plasma, tissue homogenates) are subjected to lipid extraction, typically using a solvent mixture like chloroform/methanol.
-
Internal standards (e.g., deuterated versions of the lipids of interest) are added to the sample prior to extraction for accurate quantification.[17]
-
The lipid-containing organic phase is separated, dried down, and then reconstituted in a solvent compatible with the LC system.
-
-
Liquid Chromatography (LC) Separation:
-
The reconstituted lipid extract is injected into an LC system.
-
A chromatographic column (e.g., a C18 reversed-phase column) is used to separate the different lipid species based on their physicochemical properties.
-
A gradient of mobile phases is employed to elute the lipids from the column over a specific time period.
-
-
Mass Spectrometry (MS) Detection and Quantification:
-
The eluate from the LC column is introduced into the mass spectrometer.
-
Electrospray ionization (ESI) is a common ionization technique used for sphingolipids.
-
The mass spectrometer is operated in a specific mode, such as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), for targeted quantification of specific lipid species. This involves selecting a precursor ion (the intact lipid molecule) and one or more specific product ions (fragments of the lipid).
-
The abundance of the product ions is measured and used to determine the concentration of the target lipid in the sample by comparing its signal to that of the internal standard.
-
Signaling Pathways and Experimental Workflows
Lactosylceramide-Centric Signaling Pathway in Inflammation and Oxidative Stress
External stimuli can activate lactosylceramide synthase, leading to the production of lactosylceramide. This, in turn, activates NADPH oxidase, generating reactive oxygen species (ROS) and creating an oxidative stress environment that triggers inflammatory pathways.[3]
Caption: Lactosylceramide signaling cascade in inflammation.
Experimental Workflow for Biomarker Validation
The process of validating a biomarker like lactosylceramide involves several key stages, from initial discovery in patient samples to robust analytical quantification.
Caption: Workflow for lactosylceramide biomarker validation.
Sphingolipid Metabolism Pathway
Lactosylceramide is a key intermediate in the broader sphingolipid metabolic pathway, which involves the synthesis and interconversion of various bioactive lipids.
Caption: Key steps in the sphingolipid biosynthesis pathway.
References
- 1. Lactosylceramide Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactosylceramide synthase β-1,4-GalT-V: A novel target for the diagnosis and therapy of human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hopkins researchers ID new biomarker for colorectal cancers - ecancer [ecancer.org]
- 6. biospectrumindia.com [biospectrumindia.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Plasma sphingolipid abnormalities in neurodegenerative diseases | PLOS One [journals.plos.org]
- 9. Plasma sphingolipid abnormalities in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. midus.wisc.edu [midus.wisc.edu]
- 11. Sphingolipid profiling as a biomarker of type 2 diabetes risk: evidence from the MIDUS and PREDIMED studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serum sphingolipid profiling as a novel biomarker for metabolic syndrome characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasma ceramides as biomarkers for microvascular disease and clinical outcomes in diabetes and myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sphingolipid Analysis Indicate Lactosylceramide as a Potential Biomarker of Inflammatory Bowel Disease in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sphingolipid Analysis Indicate Lactosylceramide as a Potential Biomarker of Inflammatory Bowel Disease in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Anti-Lactosylceramide Antibody Cross-Reactivity: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the cross-reactivity profiles of anti-lactosylceramide (anti-LacCer) antibodies, offering valuable insights for researchers, scientists, and drug development professionals. Understanding the specificity of these antibodies is crucial due to the structural similarity among various glycosphingolipids (GSLs) and the pivotal role of lactosylceramide (B164483) in diverse cellular signaling pathways. This document summarizes available quantitative data, presents detailed experimental protocols for assessing cross-reactivity, and visualizes relevant biological pathways and experimental workflows.
Understanding Lactosylceramide and its Signaling Role
Lactosylceramide (LacCer), a glycosphingolipid composed of a ceramide backbone with a lactose (B1674315) headgroup, is a key intermediate in the biosynthesis of a wide array of more complex GSLs, including gangliosides and globosides. Beyond its structural role, LacCer functions as a lipid second messenger in various signaling cascades, particularly those involved in inflammation and oxidative stress.[1][2][3] External stimuli such as pro-inflammatory cytokines can trigger the synthesis of LacCer, which in turn can activate downstream pathways leading to inflammatory responses.[4] Given its central role in these pathways, the specific targeting of LacCer by antibodies holds significant therapeutic and diagnostic potential.
Comparison of Anti-Lactosylceramide Antibody Cross-Reactivity
A critical aspect of utilizing anti-LacCer antibodies is their specificity. Cross-reactivity with other structurally similar GSLs can lead to off-target effects and confounding results in experimental and clinical settings. The following table summarizes the known cross-reactivity data for the well-characterized anti-LacCer monoclonal antibody, T5A7.
| Target Glycosphingolipid | Antibody | Reported Cross-Reactivity | Reference |
| Lactosylceramide (LacCer) | T5A7 (IgM) | High | [5] |
| Lactoneotetraosylceramide | T5A7 (IgM) | No | [5] |
| Lactonorhexaosylceramide (i antigen) | T5A7 (IgM) | No | [5] |
| Lactoisooctaosylceramide (I antigen) | T5A7 (IgM) | No | [5] |
Note: This table is based on available data for the T5A7 antibody. Further quantitative data for a broader range of anti-LacCer antibodies and structurally related GSLs is needed for a more comprehensive comparison. A separate study noted that the monoclonal antibody FMC 34 exhibits reactivity with both X-hapten and lactose-bearing glycolipids, and its binding to granulocytes was inhibited by preincubation with T5A7, suggesting a potential overlap in recognized epitopes.[6]
Experimental Protocols for Assessing Cross-Reactivity
Accurate determination of antibody cross-reactivity is paramount. The following sections detail the methodologies for key experiments used to evaluate the binding specificity of anti-LacCer antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA) for Glycolipid Antigens
ELISA is a widely used method to screen and quantify antibody binding to immobilized antigens. For glycolipids, which are amphipathic molecules, proper plate coating is crucial for presenting the carbohydrate epitope for antibody recognition.
Protocol for Direct ELISA with Glycolipid Coating:
-
Plate Preparation: Use high-binding polystyrene 96-well microtiter plates.
-
Glycolipid Coating:
-
Dissolve the purified glycolipids (Lactosylceramide and a panel of other GSLs) in a suitable organic solvent (e.g., methanol (B129727) or ethanol).
-
Aliquot 50 µL of each glycolipid solution (typically 1-10 µg/mL) into the wells of the microtiter plate.
-
Allow the solvent to evaporate completely by air-drying in a fume hood or by incubation at room temperature, leaving the glycolipid adsorbed to the well surface.[7]
-
-
Blocking:
-
Add 200 µL of a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS)) to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the plates three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Primary Antibody Incubation:
-
Dilute the anti-LacCer antibody to the desired concentration in blocking buffer.
-
Add 100 µL of the diluted antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 4.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgM) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 4.
-
-
Detection:
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark for a specified time until color develops.
-
-
Stopping the Reaction:
-
Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Surface Plasmon Resonance (SPR) for Antibody-Glycolipid Interaction Analysis
SPR provides real-time, label-free detection of binding events, allowing for the determination of association and dissociation rate constants (k_a and k_d) and the equilibrium dissociation constant (K_D). For glycolipid-antibody interactions, the glycolipid is typically incorporated into a lipid bilayer on the sensor chip surface.
Protocol for SPR Analysis using Glycolipid-Containing Liposomes:
-
Sensor Chip Preparation: Use a sensor chip suitable for lipid analysis (e.g., a Pioneer L1 chip or a hydrophobic HPA chip).
-
Liposome (B1194612) Preparation:
-
Prepare liposomes composed of a carrier lipid (e.g., phosphatidylcholine) and the glycolipid of interest (e.g., Lactosylceramide) at a specific molar ratio. A panel of liposomes containing different GSLs should be prepared.
-
The lipids are dissolved in chloroform, dried to a thin film under nitrogen, and then rehydrated with buffer followed by sonication or extrusion to form unilamellar vesicles.
-
-
Liposome Immobilization:
-
Inject the prepared liposome suspension over the sensor chip surface. The liposomes will fuse to form a lipid bilayer on the chip.
-
-
Antibody Binding Analysis:
-
Inject a series of concentrations of the anti-LacCer antibody over the immobilized lipid bilayer surface.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to obtain sensorgrams for association and dissociation phases.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a low pH buffer or a high salt solution) to dissociate the bound antibody from the lipid surface, preparing the chip for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model (e.g., a 1:1 Langmuir binding model) to calculate the kinetic and affinity constants.[8]
-
Glycan Array Analysis
Glycan arrays provide a high-throughput platform to screen the binding of antibodies against a large library of diverse glycan structures, including various GSLs. This allows for a broad assessment of cross-reactivity.
General Workflow for Glycan Array Analysis:
-
Array Blocking: The glycan array, with a variety of immobilized glycans, is incubated with a blocking buffer to prevent non-specific binding.
-
Antibody Incubation: The array is incubated with the anti-LacCer antibody at a specified concentration.
-
Washing: The array is washed to remove unbound antibody.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody is added to detect the bound primary antibody.
-
Washing: The array is washed to remove unbound secondary antibody.
-
Scanning and Data Analysis: The array is scanned using a microarray scanner, and the fluorescence intensity for each glycan spot is quantified. The binding profile is then analyzed to identify which glycans the antibody binds to.[9][10]
Visualizing Biological and Experimental Contexts
To aid in the understanding of the role of lactosylceramide and the methods used to study its interactions, the following diagrams have been generated using the Graphviz DOT language.
Caption: Lactosylceramide-Mediated Inflammatory Signaling Pathway.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes | Semantic Scholar [semanticscholar.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Monoclonal antibody specific for lactosylceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A monoclonal antibody exhibiting reactivity with both X-hapten- and lactose-bearing glycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glycocareers.cclinic.jhu.edu [glycocareers.cclinic.jhu.edu]
- 8. Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycosphingolipid Microarray - CD BioGlyco [bioglyco.com]
- 10. zbiotech.com [zbiotech.com]
Sphingolipid Showdown: Lactosylceramide vs. Ceramide in Endothelial Cell Function
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of cellular signaling, the sphingolipids lactosylceramide (B164483) and ceramide have emerged as critical regulators of endothelial cell function. While structurally related, these two molecules often elicit distinct and sometimes opposing effects on vascular health and disease. This guide provides a comprehensive comparison of their impacts on endothelial cells, supported by experimental data, detailed protocols, and visual representations of their signaling pathways.
At a Glance: Key Differences in Endothelial Cell Responses
| Feature | Lactosylceramide | Ceramide |
| Apoptosis | Can induce apoptosis, particularly in the context of cigarette smoke exposure.[1] | A well-established pro-apoptotic molecule, often induced by stimuli like oxidized LDL and inflammatory cytokines.[2][3][4][5] |
| Inflammation | Promotes inflammation by inducing the expression of adhesion molecules like ICAM-1.[6][7] | Implicated in inflammatory responses and can mediate the effects of pro-inflammatory cytokines like TNF-α.[3][4] |
| Oxidative Stress | Induces oxidative stress through the activation of NADPH oxidase, leading to superoxide (B77818) production.[2][6][8][9] | Can induce oxidative stress, in part by promoting the uncoupling of eNOS to produce superoxide instead of nitric oxide.[3][10] |
| Angiogenesis | Plays a crucial role in VEGF-mediated angiogenesis by promoting endothelial cell proliferation and tube formation.[7][11][12][13] | Generally considered anti-angiogenic due to its pro-apoptotic and anti-proliferative effects. |
| Endothelial Dysfunction | Causes endothelial dysfunction by decreasing eNOS expression and promoting oxidative stress.[2][8] | Contributes to endothelial dysfunction by increasing endothelial permeability and reducing bioactive nitric oxide.[10][14] |
Delving Deeper: Experimental Evidence
Lactosylceramide's Pro-Inflammatory and Pro-Angiogenic Profile
Lactosylceramide (LacCer) has been identified as a key player in inflammatory and angiogenic processes within the endothelium. Studies have shown that LacCer mediates the shear-stress-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1), a molecule crucial for leukocyte adhesion and inflammatory responses.[6] This effect is linked to LacCer's ability to activate NADPH oxidase, leading to the generation of reactive oxygen species (ROS).[2][6][8][9]
Furthermore, LacCer is an essential downstream mediator of Vascular Endothelial Growth Factor (VEGF)-induced angiogenesis.[7][11][12][13] Inhibition of LacCer synthesis has been shown to block VEGF-induced tube formation and the expression of Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), another critical molecule in angiogenesis.[7][11]
Ceramide's Role as a Pro-Apoptotic and Permeability-Inducing Factor
Ceramide is widely recognized for its role in inducing programmed cell death, or apoptosis, in endothelial cells.[3][5] Stimuli such as oxidized low-density lipoprotein (oxLDL) can trigger an increase in intracellular ceramide levels, leading to apoptosis.[2] This pro-apoptotic function is a key contributor to the development of atherosclerosis.[4]
In addition to its role in cell death, ceramide can also disrupt the endothelial barrier function. Studies have demonstrated that ceramide increases the permeability of endothelial cell monolayers in a dose-dependent manner, an effect that is not directly linked to apoptosis.[14] This increased permeability can contribute to vascular leakage and edema.
Signaling Pathways Unraveled
The distinct effects of lactosylceramide and ceramide on endothelial cells are a result of their engagement with different signaling cascades.
Lactosylceramide Signaling Pathway
Caption: Lactosylceramide signaling cascade in endothelial cells.
External stimuli such as shear stress, VEGF, and oxidized LDL can activate lactosylceramide synthase, leading to the production of lactosylceramide.[4][9] Lactosylceramide then activates NADPH oxidase to generate ROS, which in turn upregulates ICAM-1 expression, promoting inflammation.[6] Lactosylceramide also activates Protein Kinase C (PKC) and Phospholipase A2 (PLA2) to induce PECAM-1 expression, driving angiogenesis.[7][11]
Ceramide Signaling Pathway
Caption: Ceramide-mediated signaling in endothelial cells.
Stress signals like oxidized LDL and TNF-α activate sphingomyelinase, which generates ceramide from sphingomyelin.[4] Ceramide can activate protein phosphatase 2A (PP2A) and atypical protein kinase C (PKC) isoforms, which can lead to the dephosphorylation and inactivation of endothelial nitric oxide synthase (eNOS), reducing the bioavailability of anti-atherosclerotic nitric oxide.[15][16] Ceramide also activates caspase cascades, leading to apoptosis.[2] Furthermore, ceramide signaling can lead to an increase in endothelial permeability through pathways involving Ser/Thr protein kinases.[14]
Experimental Protocols
Measurement of Endothelial Permeability
A common method to assess endothelial barrier function is by measuring the electrical resistance across a confluent monolayer of endothelial cells.
Workflow:
Caption: Workflow for endothelial permeability assay.
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other endothelial cell types are seeded onto porous Transwell inserts and cultured until they form a confluent monolayer.
-
Treatment: The confluent monolayers are treated with varying concentrations of lactosylceramide or ceramide for a specified duration.
-
TEER Measurement: The transendothelial electrical resistance (TEER) is measured at different time points using an epithelial volt-ohm meter. A decrease in TEER indicates an increase in permeability.
In Vitro Angiogenesis Assay (Tube Formation)
This assay evaluates the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Workflow:
Caption: Workflow for in vitro angiogenesis assay.
-
Plate Coating: A thin layer of Matrigel, a basement membrane extract, is used to coat the wells of a culture plate.
-
Cell Seeding: Endothelial cells are seeded onto the Matrigel-coated surface.
-
Treatment: The cells are treated with VEGF in the presence or absence of lactosylceramide, ceramide, or inhibitors of their synthesis.
-
Incubation: The plate is incubated for several hours to allow the cells to form three-dimensional, tube-like structures.
-
Quantification: The formation of these tubes is visualized by microscopy and quantified by measuring parameters such as total tube length and the number of branch points.
Conclusion
Lactosylceramide and ceramide, while closely related biochemically, exert distinct and often contrasting effects on endothelial cells. Lactosylceramide primarily promotes pro-inflammatory and pro-angiogenic responses, making it a potential target for anti-angiogenic therapies in diseases like cancer. Conversely, ceramide is a key mediator of apoptosis and increased endothelial permeability, implicating it in the pathogenesis of atherosclerosis and vascular leakage. A thorough understanding of their individual signaling pathways and cellular effects is paramount for the development of targeted therapies for a range of vascular diseases. Researchers and drug development professionals should consider the specific pathological context when investigating the roles of these potent sphingolipids.
References
- 1. Lactosylceramide-accumulation in lipid-rafts mediate aberrant-autophagy, inflammation and apoptosis in cigarette smoke induced emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Involvement of Ceramide in Cell Death Responses in the Pulmonary Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingolipids in atherosclerosis and vascular biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceramide upregulation causes pulmonary cell apoptosis and emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lactosylceramide mediates shear-induced endothelial superoxide production and intercellular adhesion molecule-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Lactosylceramide causes endothelial dysfunction in porcine coronary arteries and human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual effect of ceramide on human endothelial cells: induction of oxidative stress and transcriptional upregulation of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel role of lactosylceramide in vascular endothelial growth factor-mediated angiogenesis in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. VEGF recruits lactosylceramide to induce endothelial cell adhesion molecule expression and angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ceramide alters endothelial cell permeability by a nonapoptotic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Ying and Yang of Ceramide in the Vascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
Safety Operating Guide
Proper Disposal of Lactosylceramide (from Porcine Red Blood Cells)
Essential guidelines for the safe and compliant disposal of lactosylceramide (B164483) derived from porcine red blood cells, ensuring the safety of laboratory personnel and minimizing environmental impact.
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like lactosylceramide from porcine red blood cells is a critical component of laboratory safety and regulatory compliance. While lactosylceramide itself is not classified as a hazardous substance, its biological origin from porcine red blood cells necessitates specific disposal procedures to mitigate any potential biohazardous risks.
Summary of Key Safety and Disposal Information
The following table summarizes the essential information for the proper disposal of lactosylceramide (porcine RBC).
| Parameter | Guideline | Citation |
| Waste Classification | Biohazardous Waste (due to porcine origin) | |
| Primary Disposal Method | Autoclaving (Steam Sterilization) | [1][2][3][4] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses or goggles, laboratory coat | [5] |
| Spill Cleanup | Absorb with inert material, clean with disinfectant, dispose of as hazardous waste | [5] |
Step-by-Step Disposal Protocol
This protocol provides a detailed, step-by-step procedure for the safe disposal of lactosylceramide (porcine RBC).
1. Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing the appropriate personal protective equipment:
-
Gloves: Nitrile or other chemically resistant gloves are required.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
2. Waste Segregation and Collection
Proper segregation of waste is crucial to prevent cross-contamination and ensure effective sterilization.
-
Solid Waste:
-
Collect all solid waste contaminated with lactosylceramide (e.g., pipette tips, microfuge tubes, absorbent paper) in a designated, leak-proof biohazard bag.[1]
-
Ensure the bag is clearly labeled as "Biohazardous Waste" and includes the date and the name of the principal investigator or laboratory.
-
-
Liquid Waste:
-
If the lactosylceramide is in a solvent, it should be disposed of as chemical waste according to your institution's guidelines. Do not autoclave liquid chemical waste unless specifically approved by your Environmental Health and Safety (EHS) office.
-
Aqueous solutions containing lactosylceramide should be collected in a leak-proof, autoclavable container.
-
3. Autoclaving Procedure
Autoclaving is the recommended method for decontaminating biohazardous waste.
-
Packaging:
-
Place the sealed biohazard bag into a secondary, rigid, and autoclavable container (e.g., a polypropylene (B1209903) or stainless steel pan) to contain any potential leaks.[4]
-
Do not overfill the bag; it should be no more than three-quarters full to allow for steam penetration.[6]
-
Loosen the opening of the bag to allow steam to enter.
-
Apply autoclave indicator tape to the outside of the bag. This tape will change color to indicate that the proper temperature has been reached.[3]
-
-
Autoclave Settings:
-
Post-Autoclaving:
-
After the cycle is complete, allow the autoclave to cool down before opening the door.
-
Wear heat-resistant gloves to remove the hot container.
-
Once cooled, the autoclaved bag can be placed in the regular laboratory trash, provided the indicator tape has changed color, confirming a successful sterilization cycle.
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of Lactosylceramide (porcine RBC).
Spill Management
In the event of a spill of lactosylceramide (porcine RBC):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).
-
Clean the spill area with a suitable laboratory disinfectant.
-
Collect the absorbent material and cleaning supplies and place them in a sealed, labeled container for disposal as biohazardous waste.[5]
Disclaimer: This document provides general guidance for the proper disposal of Lactosylceramide (porcine RBC) based on its known properties and standard laboratory safety practices. It is not a substitute for a substance-specific Safety Data Sheet (SDS) or your institution's established waste disposal protocols. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) office for specific disposal requirements.
References
- 1. Autoclaving Biological Waste | Biological Waste Treatment | Hazardous Waste | Environmental Protection | Environmental Health & Safety | TTU [depts.ttu.edu]
- 2. zhoulab.us [zhoulab.us]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. Autoclave: Biohazardous Waste [blink.ucsd.edu]
- 5. benchchem.com [benchchem.com]
- 6. hsrm.umn.edu [hsrm.umn.edu]
Essential Safety and Operational Protocols for Handling Lactosylceramide (Porcine RBC)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling biological materials such as Lactosylceramide derived from porcine red blood cells. While Lactosylceramide itself is an endogenous bioactive sphingolipid and not classified as hazardous, its origin necessitates careful handling to mitigate any potential biological risks.[1][2][3] This guide provides immediate and essential safety and logistical information, including detailed operational and disposal plans.
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted to ensure the selection of appropriate PPE for the specific laboratory procedures involving Lactosylceramide (porcine RBC).[4][5] The following table summarizes the recommended PPE to be worn.
| Equipment | Specification | Purpose |
| Hand Protection | Disposable nitrile gloves | To provide a barrier against potential skin contact. Double gloving may be considered for added protection.[6] |
| Eye and Face Protection | Safety glasses with side shields (ANSI Z87.1 compliant) or splash goggles | To protect against potential splashes of reconstituted solutions.[4][6][7] A face shield should be worn in addition to goggles if there is a significant splash hazard.[6] |
| Protective Clothing | Long-sleeved laboratory coat | To protect skin and personal clothing from contamination.[7][8] |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powdered form to prevent inhalation of aerosols. Work should ideally be conducted in a chemical fume hood or biological safety cabinet.[8] |
| Footwear | Closed-toe shoes | To protect feet from potential spills.[6] |
Operational Plan: Step-by-Step Handling Procedure
Following a structured operational plan minimizes the risk of contamination and exposure.
-
Receiving and Storage:
-
Preparation (Reconstitution):
-
Perform all manipulations of the powdered form within a chemical fume hood or a biological safety cabinet to contain any potential aerosols.[8]
-
Wear all recommended PPE as outlined in the table above.
-
Carefully open the container to avoid creating dust.
-
Use a spatula to handle the solid material.
-
Reconstitute the Lactosylceramide in the appropriate solvent as per the product datasheet. The product is soluble in DMSO and warmed methanol.[9]
-
-
Use:
-
Handle the reconstituted solution with the same precautions as the powder.
-
Avoid direct contact with skin and eyes.
-
Wash hands thoroughly with antibacterial soap after handling.[3]
-
Disposal Plan: Managing Contaminated Materials
Proper disposal of waste is crucial to prevent the spread of any potential biological contaminants.
-
Solid Waste:
-
All disposable materials that have come into contact with Lactosylceramide (e.g., gloves, pipette tips, empty containers) should be collected in a biohazard bag.
-
It is recommended to autoclave all solid waste at 121°C (15 lbs) for 30 minutes before disposal.[3]
-
-
Liquid Waste:
-
Collect all liquid waste containing Lactosylceramide in a clearly labeled, leak-proof container.
-
Decontaminate the liquid waste by autoclaving or by adding a suitable disinfectant (e.g., 10% bleach solution) and allowing for an appropriate contact time before disposing down the drain in accordance with local regulations.
-
-
Spill Cleanup:
-
In case of a spill, immediately alert others in the area.
-
For a powder spill, gently cover with absorbent paper towels to avoid raising dust. Wet the towels with a disinfectant and wipe the area.
-
For a liquid spill, absorb the spill with absorbent material.
-
Clean the spill area with a laboratory disinfectant.
-
All materials used for cleanup should be disposed of as biohazardous waste.
-
Experimental Workflow
Caption: Handling and Disposal Workflow for Lactosylceramide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hemostat.com [hemostat.com]
- 4. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 5. Personal Protective Equipment (PPE) | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 9. caymanchem.com [caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
